molecular formula C5H2Cl3N B096486 2,4,6-Trichloropyridine CAS No. 16063-69-7

2,4,6-Trichloropyridine

Cat. No.: B096486
CAS No.: 16063-69-7
M. Wt: 182.43 g/mol
InChI Key: FJNNGKMAGDPVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloropyridine is a useful research compound. Its molecular formula is C5H2Cl3N and its molecular weight is 182.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNGKMAGDPVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166951
Record name Pyridine, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-69-7
Record name 2,4,6-Trichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16063-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,4,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,4,6-Trichloropyridine from Pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4,6-trichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, starting from pyridine. The document details the prevalent multi-step synthesis, which offers superior yield and selectivity over direct chlorination. Experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its reactivity, governed by the strategic placement of three chlorine atoms on the pyridine ring, allows for selective functionalization, making it a valuable precursor in drug discovery and development. While the direct chlorination of pyridine to obtain the 2,4,6-trichloro derivative is conceptually straightforward, it is often plagued by low selectivity and the formation of a complex mixture of chlorinated pyridines, rendering it unsuitable for efficient, large-scale production.

The more established and industrially viable route involves a three-step synthesis commencing with the chlorination of pyridine to 2,6-dichloropyridine, followed by N-oxidation, and subsequent chlorination to yield the desired this compound. This guide will focus on this efficient pathway, providing detailed experimental procedures and process logic.

The Preferred Synthetic Pathway: A Three-Step Approach

The synthesis of this compound from pyridine is most effectively achieved through the following three-stage process:

  • Gas-Phase Chlorination of Pyridine: Production of 2,6-dichloropyridine.

  • N-Oxidation: Conversion of 2,6-dichloropyridine to 2,6-dichloropyridine-N-oxide.

  • Deoxygenative Chlorination: Transformation of 2,6-dichloropyridine-N-oxide to this compound.

This multi-step approach allows for greater control over the reaction at each stage, leading to higher purity and overall yield of the final product.

Pyridine Pyridine Dichloropyridine 2,6-Dichloropyridine Pyridine->Dichloropyridine  Gas-Phase Chlorination (Cl2) N_Oxide 2,6-Dichloropyridine-N-oxide Dichloropyridine->N_Oxide  N-Oxidation (e.g., H2O2) Trichloropyridine This compound N_Oxide->Trichloropyridine  Deoxygenative Chlorination (POCl3)

Figure 1: Overall synthetic pathway from Pyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropyridine from Pyridine

The synthesis of 2,6-dichloropyridine is typically achieved through the high-temperature, gas-phase chlorination of pyridine. This method favors the formation of the 2- and 2,6-substituted products.

Methodology:

A mixture of pyridine vapor and chlorine gas is introduced into a reactor at elevated temperatures.[1] The reaction can be carried out under ultraviolet (UV) irradiation to promote the reaction.[2] Water can be used as a diluent to control the reaction and prevent tar formation.[2][3]

Illustrative Protocol:

  • A pyridine-water solution is vaporized to create a gaseous mixture.[1]

  • This vaporized mixture is then combined with chlorine gas and passed through a reactor heated to a temperature in the range of 250-400°C.[1]

  • The reaction can be initiated or enhanced by UV light.[2]

  • After the reaction, the product mixture is cooled, and the reaction solution is collected.[1]

  • The pH of the solution is adjusted to 9-11 to neutralize any acidic byproducts.[1]

  • The organic components are then separated, and 2,6-dichloropyridine is isolated by fractional distillation.[1]

ParameterValue/ConditionReference
ReactantsPyridine, Chlorine[1]
DiluentWater[1][2][3]
Temperature250-400°C[1]
InitiatorUV Irradiation (optional)[2]
Work-upNeutralization, Distillation[1]
Step 2: Synthesis of 2,6-Dichloropyridine-N-oxide

The second step involves the N-oxidation of 2,6-dichloropyridine. This is a critical step that activates the 4-position of the pyridine ring for subsequent chlorination. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).[4][5]

Methodology using Hydrogen Peroxide:

This method utilizes hydrogen peroxide in the presence of a catalyst, such as tungstic acid and sulfuric acid, to achieve N-oxidation.

Illustrative Protocol:

  • To a reaction vessel, add 2,6-dichloropyridine, dichloromethane, and a catalytic amount of an acid like trifluoroacetic acid.[5]

  • In the presence of a specific catalyst (e.g., molybdenum oxide or aluminum oxide), the mixture is heated to approximately 85°C.[5]

  • A 30% hydrogen peroxide solution is added dropwise to the reaction mixture over a period of 3-5 hours.[5]

  • After the addition is complete, the reaction is cooled to -5°C to precipitate the 2,6-dichloropyridine-N-oxide.[5]

  • The product is then separated for the next step.[5]

ParameterValue/ConditionReference
Reactants2,6-Dichloropyridine, 30% Hydrogen Peroxide[5]
SolventTrifluoroacetic Acid[5]
CatalystMolybdic oxide or Aluminum oxide[5]
Temperature85°C[5]
Reaction Time3-5 hours[5]

Methodology using m-Chloroperoxybenzoic Acid (m-CPBA):

An alternative laboratory-scale method involves the use of m-CPBA in a suitable solvent.

Illustrative Protocol:

  • 2,6-Dichloropyridine is dissolved in dichloromethane at 0-5°C.[4]

  • m-Chloroperoxybenzoic acid is added to the solution at 0°C.[4]

  • The reaction mixture is then stirred at 20-25°C for 24 hours.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the solvent is removed under reduced pressure. Water is added to the residue, and the pH is adjusted, leading to the precipitation of byproducts.[4]

  • The aqueous solution containing the product is then concentrated to yield 2,6-dichloropyridine-N-oxide.[4]

cluster_n_oxidation N-Oxidation Workflow start Start: 2,6-Dichloropyridine dissolve Dissolve in Dichloromethane start->dissolve cool Cool to 0-5°C dissolve->cool add_mcpba Add m-CPBA at 0°C cool->add_mcpba react Stir at 20-25°C for 24h add_mcpba->react monitor Monitor with TLC react->monitor workup Solvent Removal & Aqueous Work-up monitor->workup Reaction Complete product Product: 2,6-Dichloropyridine-N-oxide workup->product

Figure 2: Experimental workflow for the N-Oxidation of 2,6-Dichloropyridine using m-CPBA.
Step 3: Synthesis of this compound

The final step is the deoxygenative chlorination of 2,6-dichloropyridine-N-oxide. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.

Methodology:

The N-oxide intermediate is heated with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent.

Illustrative Protocol:

  • A mixture of 2,6-dichloropyridine-N-oxide (e.g., 8.20 g, 0.050 mol) in phosphorus oxychloride (e.g., 25 mL) is refluxed for 4-6 hours.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is then carefully poured onto crushed ice.

  • The aqueous mixture is extracted with a suitable organic solvent, such as petroleum ether (3 x 50 mL).

  • The combined organic phases are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and concentrated in vacuo.

  • The crude product can be further purified by flash column chromatography using an eluent such as ethyl acetate/petroleum ether to yield pure this compound.

ParameterValue/Condition
Reactants2,6-Dichloropyridine-N-oxide, Phosphorus Oxychloride
SolventPhosphorus Oxychloride
TemperatureReflux
Reaction Time4-6 hours
Work-upQuenching with ice, Extraction, Drying, Concentration
PurificationFlash Column Chromatography

Quantitative Data Summary

The following table summarizes the typical yields reported for the key steps in the synthesis of this compound.

Reaction StepStarting MaterialProductReported YieldReference
N-Oxidation & Chlorination2,6-DichloropyridineThis compound>75% (overall)[5]
Deoxygenative Chlorination2,6-Dichloropyridine-N-oxideThis compound85%
N-Oxidation with m-CPBA2,6-Dichloropyridine2,6-Dichloropyridine-N-oxide90%[4]

Conclusion

The synthesis of this compound from pyridine is most effectively and efficiently achieved through a three-step process involving the initial formation of 2,6-dichloropyridine, followed by N-oxidation and subsequent deoxygenative chlorination. This pathway provides a high overall yield and purity of the final product, making it the preferred method for both laboratory and industrial-scale production. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development.

References

2,4,6-Trichloropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trichloropyridine: Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and reactivity of key chemical intermediates is paramount. This compound is a versatile chlorinated heterocyclic compound with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its synthetic pathway and reactivity.

Physical and Chemical Properties

This compound presents as an off-white to yellow crystalline solid at room temperature.[1][2][3] It is sparingly soluble in water.[3] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₂Cl₃N[1][4][5][6]
Molecular Weight 182.44 g/mol [1][4][5][6]
CAS Number 16063-69-7[1][4][5][6]
Melting Point 30 - 37 °C[1][4][7]
Boiling Point 212.5 °C at 760 mmHg[4][7]
Density 1.5 ± 0.1 g/cm³[4]
Flash Point >110 °C (>230 °F) - closed cup[3][7]
Vapor Pressure 0.3 ± 0.4 mmHg at 25 °C[4]
Appearance Off-white to white crystalline solid; Light yellow powder; Yellow to yellow-brown crystalline powder[1][2][3][7]
Purity ≥ 97%, >98.0%(GC)[2]
Storage Conditions 2 - 8°C[1][3]
SMILES Clc1cc(Cl)nc(Cl)c1
InChI 1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
InChI Key FJNNGKMAGDPVIU-UHFFFAOYSA-N[5]

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of herbicides, insecticides, fungicides, and pharmaceuticals.[1] Its reactivity is characterized by the three chlorine substituents on the pyridine ring, which make it susceptible to nucleophilic substitution reactions.[7]

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates the displacement of the chloro groups by various nucleophiles. Research has shown that in multi-halogenated pyridines like this compound, nucleophilic attack often occurs preferentially at the 4-position.[7] However, the regioselectivity of these substitutions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.[7]

This compound is a key precursor for creating more complex molecules through carbon-halogen bond functionalization.[7] It can participate in various cross-coupling reactions, including:

  • Suzuki Coupling

  • Sonogashira Coupling

  • Heck Reaction

  • Buchwald-Hartwig Amination [7]

These reactions allow for the introduction of a wide range of functional groups, making this compound a versatile starting material for the synthesis of diverse chemical libraries for drug discovery and agrochemical research.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine.[7][8] The first step is the N-oxidation of 2,6-dichloropyridine, followed by chlorination of the resulting N-oxide.[7][8]

Step 1: N-O Synthesis 2,6-dichloropyridine is reacted with hydrogen peroxide in trifluoroacetic acid as a solvent, in the presence of a catalyst such as molybdenum oxide or aluminum oxide.[8] The reaction is typically carried out at 85°C for 3 to 5 hours to yield 2,6-dichloropyridine N-oxide.[7][8]

Step 2: Chlorination The intermediate, 2,6-dichloropyridine N-oxide, is then reacted with phosphorus oxychloride (POCl₃) under reflux conditions for 4 to 6 hours.[7][8][9] Following the reaction, the excess POCl₃ is removed under reduced pressure. The residue is poured into crushed ice and extracted with an organic solvent like petroleum ether.[9][10] The combined organic phases are dried over anhydrous potassium carbonate (K₂CO₃), filtered, and concentrated.[9][10] The crude product can be purified by flash column chromatography to afford this compound as colorless needles.[9][10] This process boasts high selectivity and can achieve a product purity of over 98% with a total yield exceeding 75%.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the reactivity of this compound.

Synthesis_of_2_4_6_Trichloropyridine cluster_step1 Step 1: N-O Synthesis cluster_step2 Step 2: Chlorination A 2,6-Dichloropyridine B 2,6-Dichloropyridine N-oxide A->B H₂O₂, Catalyst 85°C, 3-5h C 2,6-Dichloropyridine N-oxide D This compound C->D POCl₃ Reflux, 4-6h

Synthesis of this compound Workflow

Reactivity_of_2_4_6_Trichloropyridine cluster_reactions Carbon-Halogen Bond Functionalization A This compound B Suzuki Coupling A->B Arylboronic acids, Pd catalyst C Sonogashira Coupling A->C Terminal alkynes, Pd/Cu catalyst D Heck Reaction A->D Alkenes, Pd catalyst E Buchwald-Hartwig Amination A->E Amines, Pd catalyst

Reactivity of this compound in Cross-Coupling Reactions

References

A Comprehensive Technical Guide to 2,4,6-Trichloropyridine (CAS No: 16063-69-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4,6-trichloropyridine, a versatile halogenated pyridine derivative with significant applications in the fine chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its reactivity in various organic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental methodologies and quantitative data are presented to support further research and application.

Chemical and Physical Properties

This compound is a light yellow, crystalline powder at room temperature.[1][2] Its structure, featuring three chlorine atoms on the pyridine ring, renders it an electron-deficient analogue of benzene, contributing to its unique reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16063-69-7[2][3][4]
Molecular Formula C₅H₂Cl₃N[2][3][4]
Molecular Weight 182.44 g/mol [2][3][4]
Appearance Light yellow to yellow-brown crystalline powder[1][2]
Melting Point 33-37 °C[1][2][4]
Boiling Point 212.5 °C at 760 mmHg[1]
Density 1.539 g/cm³[1]
Flash Point >110 °C (>230 °F)[2][4]
Vapor Pressure 0.251 mmHg at 25°C[1]
Water Solubility Sparingly soluble[2]
Storage Temperature 2-8°C[2][4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine. This method provides high selectivity and yields suitable for industrial production.[1][5]

Synthesis Workflow

Synthesis of this compound cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 2,6-Dichloropyridine 2,6-Dichloropyridine Reagents_1 H₂O₂, Trifluoroacetic Acid, Catalyst (MoO₃ or Al₂O₃) 2,6-Dichloropyridine->Reagents_1 85°C, 3-5h 2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine N-oxide Reagents_1->2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine N-oxide_2 2,6-Dichloropyridine N-oxide Reagents_2 Phosphorus Oxychloride (POCl₃) 2,6-Dichloropyridine N-oxide_2->Reagents_2 Reflux, 4-6h This compound This compound Reagents_2->this compound

Caption: Synthesis of this compound from 2,6-Dichloropyridine.
Experimental Protocol

Step 1: N-Oxidation of 2,6-Dichloropyridine [1][5]

  • In a reaction vessel, mix 2,6-dichloropyridine, trifluoroacetic acid (mass ratio of 1:3.0-3.5), and a catalyst (molybdic oxide or aluminum oxide, 0.5-1.5% of the 2,6-dichloropyridine mass).

  • Stir the mixture for 20-40 minutes.

  • Heat the mixture to 85°C and add 30% hydrogen peroxide solution dropwise (mass ratio of 2,6-dichloropyridine to 30% H₂O₂ is 1:1.0-2.5).

  • Maintain the reaction at 85°C for 3-5 hours.

  • After the reaction is complete, cool the mixture to -5°C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide [1][3][5]

  • To the obtained 2,6-dichloropyridine N-oxide (8.20 g, 0.050 mol), add phosphorus oxychloride (POCl₃, 25 mL).[3]

  • Reflux the mixture for 4-6 hours.[1][5]

  • After the reaction, remove the excess POCl₃ by distillation under reduced pressure.[3]

  • Carefully pour the residue into crushed ice and extract with petroleum ether (3 x 50 mL).[3]

  • Combine the organic phases, dry with anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under vacuum.[3]

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as colorless, needle-like crystals. The reported yield is 85% with a purity of over 98%.[1][3]

Reactivity and Chemical Transformations

This compound is a valuable intermediate for the synthesis of various substituted pyridines due to the reactivity of its carbon-halogen bonds. It readily undergoes nucleophilic substitution and participates in several palladium-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine ring, particularly at the 4-position, are susceptible to nucleophilic attack. Reactions with various nucleophiles, such as phenols and thiophenols, can be achieved to form ether and thioether linkages, respectively.[1]

Table 2: Nucleophilic Substitution Reactions of this compound

NucleophileReagents and ConditionsProduct TypeReference
Phenolic CompoundsKOH, DMSO, 50°CPyridine Ether[1]
Thiophenolic CompoundsK₂CO₃, DMSO/H₂O, ambient temperaturePyridine Thioether[1]
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in drug discovery and materials science.

Logical Relationship of Cross-Coupling Reactions

Cross-Coupling Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions This compound This compound Suzuki Suzuki Coupling (Organoboron) This compound->Suzuki C-C bond Sonogashira Sonogashira Coupling (Terminal Alkyne) This compound->Sonogashira C-C bond Heck Heck Reaction (Alkene) This compound->Heck C-C bond Buchwald-Hartwig Buchwald-Hartwig Amination (Amine) This compound->Buchwald-Hartwig C-N bond

Caption: Palladium-catalyzed cross-coupling reactions of this compound.
General Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols. Optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.

Suzuki-Miyaura Coupling:

  • Reactants: this compound, an aryl or vinyl boronic acid or ester.

  • Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

  • Base: Aqueous base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.

  • Procedure: A mixture of the reactants, catalyst, and base in the chosen solvent is heated, typically between 80-110°C, until the reaction is complete.

Sonogashira Coupling:

  • Reactants: this compound, a terminal alkyne.

  • Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base (e.g., triethylamine, diisopropylamine).

  • Solvent: An organic solvent (e.g., THF, DMF).

  • Procedure: The reactants, catalysts, and base are stirred in the solvent at room temperature or with gentle heating.

Heck Reaction:

  • Reactants: this compound, an alkene.

  • Catalyst: Palladium(0) or Palladium(II) salt (e.g., Pd(OAc)₂).

  • Base: A weak base (e.g., Et₃N, NaOAc).

  • Solvent: A polar aprotic solvent (e.g., DMF, NMP).

  • Procedure: The reaction mixture is heated, often at temperatures above 100°C.

Buchwald-Hartwig Amination:

  • Reactants: this compound, a primary or secondary amine.

  • Catalyst: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos).

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Solvent: An anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Procedure: The components are heated under an inert atmosphere.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR Consistent with structure (specific shifts not detailed in sources)[6]
¹³C NMR No specific data found in the provided search results.
Infrared (IR) Spectroscopy Key bands at 1533 and 1560 cm⁻¹ (ring stretching modes), and 1407 and 1433 cm⁻¹ (v₁₉ mode).[4]
Mass Spectrometry (MS) Molecular Weight: 182.44[2][3][4]

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a key building block in organic synthesis, offering a versatile platform for the introduction of various functional groups onto the pyridine scaffold. Its well-established synthesis and predictable reactivity in nucleophilic substitution and cross-coupling reactions make it an invaluable tool for chemists in academia and industry. This guide provides a solid foundation of its properties, synthesis, and reactivity to facilitate its effective use in research and development.

References

Spectroscopic and Structural Elucidation of 2,4,6-Trichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its reactivity, governed by the electron-withdrawing nature of the three chlorine atoms and the nitrogen atom in the pyridine ring, allows for selective functionalization at various positions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound. It is important to note that while ¹H NMR data is available for the target compound, detailed experimental spectra for ¹³C NMR, IR, and MS of this compound are not readily found in the public domain. Therefore, data for the closely related compound, 2,4,6-trichloropyrimidine, is provided for comparative purposes and to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the pyridine ring.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single signal, as the two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3Singlet2HH-3, H-5

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Data (of 2,4,6-Trichloropyrimidine for reference)

The ¹³C NMR spectrum of the analogous 2,4,6-trichloropyrimidine would be expected to show two distinct signals corresponding to the carbon atoms in the pyrimidine ring.

Chemical Shift (δ) ppmAssignment
~162C-4, C-6
~118C-5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by bands corresponding to C-Cl, C=C, and C=N stretching and bending vibrations.

Characteristic IR Absorptions (of 2,4,6-Trichloropyrimidine for reference)

Wavenumber (cm⁻¹)IntensityAssignment
~1550StrongC=N stretching
~1400MediumC=C stretching
~800StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Mass Spectrometry Data (of 2,4,6-Trichloropyrimidine for reference)

m/zRelative Intensity (%)Assignment
182100[M]⁺ (Molecular ion)
147~50[M-Cl]⁺
112~30[M-2Cl]⁺
77~40[C₄H₂N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0 to 10 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (2-5 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the ion source of the mass spectrometer.

  • The sample is vaporized by heating.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition:

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Mass Range: A typical scan range would be m/z 40-300 to detect the molecular ion and expected fragments.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis start Purified this compound nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare Thin Film on Salt Plate start->ir_prep ms_prep Introduce into Ion Source start->ms_prep nmr_acq NMR Spectrometer (¹H and ¹³C) nmr_prep->nmr_acq ir_acq FTIR Spectrometer ir_prep->ir_acq ms_acq Mass Spectrometer (EI) ms_prep->ms_acq nmr_analysis Assign Chemical Shifts and Coupling Constants nmr_acq->nmr_analysis ir_analysis Identify Characteristic Vibrational Frequencies ir_acq->ir_analysis ms_analysis Determine Molecular Ion and Fragmentation Pattern ms_acq->ms_analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

logical_relationship compound This compound (C₅H₂Cl₃N) h_nmr ¹H NMR - Chemical Environment of Protons - Number of Protons compound->h_nmr Provides c_nmr ¹³C NMR - Carbon Skeleton - Chemical Environment of Carbons compound->c_nmr Provides ir FTIR - Functional Groups (C-Cl, C=N, C=C) compound->ir Provides ms MS (EI) - Molecular Weight - Fragmentation Pattern compound->ms Provides

Caption: Logical relationship between this compound and its key spectroscopic data.

The Elusive Crystal Structure of 2,4,6-Trichloropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloropyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity and role as a building block are well-established. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of a publicly available, fully determined single-crystal X-ray structure for this compound. This technical guide summarizes the known physicochemical properties of this compound, outlines the common synthetic routes, and presents a generalized experimental workflow for its crystal structure determination, a critical step for future in-silico drug design and development efforts.

Introduction

This compound is a halogenated heterocyclic compound with the chemical formula C₅H₂Cl₃N. The strategic placement of three chlorine atoms on the pyridine ring renders the molecule susceptible to nucleophilic substitution, making it a versatile precursor in organic synthesis. Despite its widespread use, detailed structural information at the atomic level, which can only be definitively provided by single-crystal X-ray diffraction, remains conspicuously absent from public repositories such as the Cambridge Crystallographic Data Centre (CCDC). This lack of precise bond lengths, bond angles, and packing information in the solid state presents a significant knowledge gap for researchers utilizing this compound in computational modeling and rational drug design.

Physicochemical Properties

While the crystal structure remains undetermined, several key physical and chemical properties of this compound have been characterized. These properties are essential for its handling, purification, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₂Cl₃N[1][2]
Molecular Weight 182.44 g/mol [1]
Appearance White to light yellow crystalline solid or powder[3]
Melting Point 33-37 °C[1]
Boiling Point >110 °C at 760 mmHg
Solubility Sparingly soluble in water[4]
CAS Number 16063-69-7[1][2]

Synthesis and Crystallization

The synthesis of this compound is well-documented, typically involving the chlorination of pyridine derivatives.

Synthetic Protocol

A common laboratory-scale synthesis involves the following steps:

  • Reaction: 2,6-Dichloropyridine N-oxide is refluxed with phosphorus oxychloride (POCl₃).[1]

  • Work-up: The reaction mixture is carefully poured onto crushed ice and extracted with an organic solvent such as petroleum ether.[1]

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

  • Crystallization: The purified product is obtained as colorless needle-like crystals upon solvent evaporation.[1] For the purpose of single-crystal X-ray diffraction, suitable crystals may be grown by slow evaporation of a saturated solution in an appropriate solvent, or by other techniques such as vapor diffusion or slow cooling.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard crystallographic workflow. The following diagram illustrates the key stages, from sample preparation to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation

References

Solubility of 2,4,6-Trichloropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4,6-Trichloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on presenting the existing qualitative and semi-quantitative information. Furthermore, it offers detailed experimental protocols that can be employed by researchers to determine the precise solubility of this compound in various organic solvents of interest.

Introduction to this compound

This compound is a chlorinated derivative of pyridine with the chemical formula C₅H₂Cl₃N. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility characteristics in different organic solvents is crucial for its application in chemical synthesis, formulation development, and various research settings.

Solubility Data

The available solubility data for this compound is limited. The following table summarizes the currently known qualitative and semi-quantitative solubility information. Researchers are advised to experimentally determine the solubility in their specific solvent systems for accurate and reliable data.

SolventTemperatureSolubilityMethodNotes
WaterNot SpecifiedSparingly soluble[1]Not Specified-
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (548.13 mM)[2]Not SpecifiedRequires sonication for dissolution. The hygroscopic nature of DMSO can affect solubility.[2]
MethanolNot SpecifiedSoluble (for the related isomer 2,3,6-trichloropyridine)Not SpecifiedData for an isomer; suggests potential solubility of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. These protocols are based on established gravimetric and spectroscopic methods.[3][4][5][6][7][8]

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given mass or volume of a solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with airtight seals

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

  • Pre-weighed weighing dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time to reach equilibrium may vary and should be determined empirically (typically 24-72 hours).

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter. This step is critical to prevent the transfer of any undissolved solid.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry weighing dish. Record the exact mass of the transferred solution.

  • Drying: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used. Continue drying until a constant mass is achieved.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry this compound residue.

Calculation:

  • Mass of dissolved this compound: (Mass of dish + residue) - (Mass of empty dish)

  • Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue)

  • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a known volume of the organic solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, filtered supernatant from the saturated solution.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Spectrophotometric Method prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-72h) prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 grav1 Withdraw and weigh known volume of supernatant prep3->grav1 Transfer supernatant uv2 Withdraw and dilute supernatant prep3->uv2 Transfer supernatant grav2 Evaporate solvent to dryness grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav4 Calculate solubility (g/100g solvent) grav3->grav4 end_grav Result grav4->end_grav uv1 Prepare calibration curve uv3 Measure absorbance at λmax uv2->uv3 uv4 Determine concentration from calibration curve uv3->uv4 uv5 Calculate solubility (g/L or mol/L) uv4->uv5 end_uv Result uv5->end_uv start Start start->prep1

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bonds in 2,4,6-trichloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its three chloro-substituents, which allows for selective functionalization. This document details the key reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate reaction pathways.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its physical properties are summarized in the table below. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, and the presence of three electron-withdrawing chlorine atoms further enhances this reactivity. The chlorine atoms at the C2, C4, and C6 positions exhibit different levels of reactivity, enabling regioselective substitution. Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This reactivity pattern is a cornerstone of its synthetic utility.[1]

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₂Cl₃N
Molecular Weight182.44 g/mol
AppearanceLight yellow powder or solid
Melting Point33-37 °C
Boiling Point212.5 °C at 760 mmHg
Density1.539 g/cm³

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution. The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The regioselectivity of these reactions is a key aspect of the synthetic chemistry of this molecule.

Reactivity with N-Nucleophiles (Amination)

The reaction of this compound with amines is a common method for the synthesis of aminopyridine derivatives. The C4 position is preferentially substituted.

Table 2: Regioselective Amination of this compound

NucleophileProductReaction ConditionsYield (%)Reference
Aniline4-Anilino-2,6-dichloropyridineEthanol, reflux-[2]
Substituted Anilines4-(Substituted anilino)-2,6-dichloropyridinesVaries with aniline substituent-[2]

Experimental Protocol: Synthesis of 4-Anilino-2,6-dichloropyridine

This protocol is a general representation based on typical SNAr reactions with anilines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Nucleophile: Add aniline (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

sn_ar_amination TCP This compound Intermediate Meisenheimer Complex TCP->Intermediate + Amine Amine Amine (R-NH2) SolventBase Solvent (e.g., Ethanol) Optional Base SolventBase->Intermediate Product 4-Amino-2,6-dichloropyridine Intermediate->Product - Cl- HCl HCl Intermediate->HCl - H+

Figure 1: General workflow for the SNAr amination of this compound.

Reactivity with O-Nucleophiles (Etherification)

Alkoxides and phenoxides react with this compound to form the corresponding ethers, again with a preference for substitution at the C4 position.

Table 3: Etherification of this compound

NucleophileProductReaction ConditionsYieldReference
Phenolic compounds4-Phenoxy-2,6-dichloropyridine derivativesKOH, DMSO, 50 °CGood[3]
Sodium Methoxide2,6-Dichloro-4-methoxypyridineMethanol, reflux-General knowledge

Experimental Protocol: Synthesis of 2,6-Dichloro-4-methoxypyridine

This protocol is a generalized procedure for the reaction with alkoxides.

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol. Carefully add sodium metal (1.1 eq.) in small portions to generate sodium methoxide in situ.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq.) in dry methanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactivity with S-Nucleophiles (Thioetherification)

Thiolates are excellent nucleophiles and react readily with this compound to yield thioethers, with high regioselectivity for the C4 position.

Table 4: Thioetherification of this compound

NucleophileProductReaction ConditionsYieldReference
Phenolic compounds (as thiol precursors)Pyridine thioether compoundsK₂CO₃, DMSO/H₂O, ambient temp.Good[3]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds of this compound can also be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For polychlorinated pyridines, the reaction can be controlled to achieve selective substitution. The C4 position is generally the most reactive, followed by C2 and C6.

Table 5: Suzuki-Miyaura Coupling of Chloro-pyridines with Arylboronic Acids (Illustrative Examples)

SubstrateBoronic AcidCatalyst SystemProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O (2:1), MW, 100°C, 15 min2-Chloro-4-phenylpyrimidine81[1]
2,4,6-TrichloropyrimidineAlkenyl-boronic acids-4-Alkenyl-2,6-dichloropyrimidine-[1]
2,4,6-Trihalogenopyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene, reflux4-Arylated product83[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C4

This is a representative protocol based on similar substrates.

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C), either conventionally or using a microwave reactor, and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and dilute it with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

suzuki_coupling TCP This compound Product 4-Aryl-2,6-dichloropyridine TCP->Product BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product catalysis Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product SideProducts Boron byproducts

Figure 2: Key components for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling amines with aryl halides that are less reactive towards traditional SNAr. While the C4 position is generally more susceptible to SNAr, the Buchwald-Hartwig reaction can offer alternative regioselectivity or be used for sequential functionalization. For some dihalopyridines, regioselective amination at the C2 position has been achieved.[6]

Table 6: Buchwald-Hartwig Amination of Chloro-pyridines (Illustrative Examples)

SubstrateAmineCatalyst SystemProductYield (%)Reference
2,4-DichloropyridineAnilinesPd(OAc)₂, X-Phos, KOt-Bu4-Chloro-N-phenylpyridin-2-amine-[6]
Aryl HalidesPrimary/Secondary AminesPd(0) or Pd(II) source, Phosphine ligand, BaseAryl AminesVaries[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guide based on established methods.

  • Reaction Setup: In an oven-dried Schlenk tube or vial inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C) for the necessary time, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

buchwald_hartwig cluster_catalyst Catalyst System TCP This compound Product Substituted Aminopyridine TCP->Product Amine Amine (R2NH) Amine->Product Pd_Catalyst Pd Precursor Ligand Phosphine Ligand Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent Solvent->Product cluster_catalyst cluster_catalyst cluster_catalyst->Product catalysis

Figure 3: Components of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The differential reactivity of its three C-Cl bonds allows for a range of selective functionalization strategies. The C4 position is the most susceptible to nucleophilic aromatic substitution, providing a reliable route to 4-substituted-2,6-dichloropyridines. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer powerful methods for the formation of C-C and C-N bonds, with the potential for regioselective functionalization at the C2, C4, and C6 positions. A thorough understanding of the reactivity patterns and reaction conditions detailed in this guide will enable researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex molecular architectures.

References

2,4,6-Trichloropyridine: A Versatile Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in various scientific and industrial fields. Its unique chemical architecture, characterized by a pyridine ring substituted with three chlorine atoms, imparts a high degree of reactivity, making it a versatile precursor for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its utility in medicinal chemistry, agrochemicals, and materials science. We will delve into detailed experimental protocols, present quantitative data for key derivatives, and visualize complex biological and synthetic pathways. While this compound is a key intermediate, this guide will also explore the applications of its close analog, 2,4,6-trichloropyrimidine, for which a wealth of specific biological data is available, highlighting the broader potential of this class of chlorinated heterocycles.

Core Chemical Synthesis

The efficient synthesis of this compound is crucial for its application in further chemical transformations. A common and effective method involves the oxidation and subsequent chlorination of 2,6-dichloropyridine.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in patent CN104892497A.[1]

Step 1: N-O Synthesis (Oxidation)

  • In a suitable reaction vessel, combine 2,6-dichloropyridine, trifluoroacetic acid (as solvent), and a specific catalyst (molybdic oxide or aluminum oxide). The mass ratio of 2,6-dichloropyridine to trifluoroacetic acid should be between 1:3.0 and 1:3.5. The catalyst loading should be 0.5% to 1.5% of the mass of 2,6-dichloropyridine.

  • Stir the mixture for 20-40 minutes.

  • Heat the reaction mixture to 85°C.

  • Slowly add 30% hydrogen peroxide solution. The mass ratio of 2,6-dichloropyridine to 30% H₂O₂ solution should be between 1:1.0 and 1:2.5.

  • Maintain the reaction at 85°C for 3 to 5 hours.

  • After the reaction is complete, cool the mixture to -5°C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.

Step 2: Chlorination

  • The 2,6-dichloropyridine N-oxide obtained in the previous step is reacted with phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux and maintained for 4 to 6 hours.

  • After the reaction is complete, the excess POCl₃ is removed, typically by distillation.

  • The resulting crude product is then purified by separation to yield this compound.

This method is reported to have high selectivity, with a product purity of over 98% and a total yield exceeding 75%.[1]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This compound and its pyrimidine analog serve as versatile starting materials for the synthesis of potent enzyme inhibitors, particularly in the field of oncology. The chlorine atoms at the 2, 4, and 6 positions are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various pharmacophores.[2][3]

A significant application of the related 2,4,6-trichloropyrimidine is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

Case Study: 2-Anilinopyrimidine Derivatives as CDK Inhibitors

A series of 2-anilinopyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against several CDKs. The general synthetic approach involves the sequential substitution of the chlorine atoms on the pyrimidine ring.

Quantitative Data: Biological Activity of 2-Anilinopyrimidine CDK Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)
5f CDK70.479
5d CDK80.716
5b CDK90.059

Data sourced from a study on 2-anilinopyrimidine derivatives as anticancer agents.

Experimental Protocol: Synthesis of 2-Anilinopyrimidine Derivatives

The following is a general protocol for the synthesis of 2-anilinopyrimidine derivatives, adapted from the synthetic scheme for CDK inhibitors.

  • First Nucleophilic Substitution: React 2,4,6-trichloropyrimidine with a desired amine nucleophile in a suitable solvent (e.g., n-butanol) in the presence of a base (e.g., K₂CO₃). The reaction is typically stirred and refluxed overnight. This will predominantly substitute the most reactive chlorine atom.

  • Second Nucleophilic Substitution: The resulting dichloropyrimidine derivative is then reacted with a second, different amine under similar conditions to replace a second chlorine atom.

  • Purification: The crude product is purified using standard laboratory techniques such as column chromatography to yield the desired 2,4-disubstituted aminopyrimidine.

  • Further Functionalization (if required): The remaining chlorine atom can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional diversity.

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle

The diagram below illustrates the central role of CDKs in cell cycle progression, the pathway targeted by inhibitors derived from 2,4,6-trichloropyrimidine.

CDK_Signaling_Pathway CDK Signaling Pathway in Cell Cycle Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb Protein CyclinD_CDK46->Rb phosphorylates (inactivates) CyclinD_CDK46->Rb E2F E2F Transcription Factors Rb->E2F inhibits Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1 to S Phase Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition drives p16 p16 (INK4a) p16->CyclinD_CDK46 CDK_Inhibitor CDK Inhibitor (e.g., 2-Anilinopyrimidine) CDK_Inhibitor->CyclinD_CDK46 inhibits CDK_Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK signaling pathway and points of inhibition.

Agrochemical Applications: Development of Novel Herbicides

The pyridine ring is a common motif in many commercially successful herbicides. This compound provides a reactive platform for the synthesis of novel herbicidal compounds, often through the creation of fused ring systems such as pyrido[2,3-d]pyrimidines.

Case Study: Pyrido[2,3-d]pyrimidine Derivatives as Herbicides

A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their herbicidal activity. These compounds have been shown to be effective against a range of common weeds.

Quantitative Data: Herbicidal Activity of a Lead Pyrido[2,3-d]pyrimidine Compound

Weed SpeciesCommon NameED₅₀ (g a.i./hm²)
Abutilon theophrastiVelvetleaf13.32
Amaranthus retroflexusRedroot Pigweed5.48

Data for a lead compound from a study on the herbicidal activity of novel pyrido[2,3-d]pyrimidine derivatives.[4]

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of these herbicidal compounds often starts from a substituted 2-chloronicotinic acid, which can be derived from this compound.

  • Amidation: React 2-chloronicotinic acid with a primary amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Cyclization: The resulting amide is then cyclized to form the pyrido[2,3-d]pyrimidine core. This can be achieved by reacting with an appropriate reagent, such as an isocyanate, in the presence of a base.

  • Further Functionalization: The pyrido[2,3-d]pyrimidine scaffold can be further modified at various positions to optimize herbicidal activity.

Experimental Workflow: From Precursor to Bioactive Molecule

The following diagram illustrates a generalized workflow for the development of bioactive compounds from a this compound precursor.

Experimental_Workflow General Experimental Workflow Start This compound Precursor Reaction1 Regioselective Nucleophilic Substitution Start->Reaction1 Purification1 Purification (e.g., Chromatography) Reaction1->Purification1 Intermediate1 Monosubstituted Intermediate Reaction2 Second Substitution or Cross-Coupling Reaction Intermediate1->Reaction2 Purification2 Purification Reaction2->Purification2 Intermediate2 Disubstituted Intermediate Reaction3 Further Functionalization Intermediate2->Reaction3 Purification3 Purification Reaction3->Purification3 Final_Product Final Bioactive Compound Bioassay Biological Activity Screening Final_Product->Bioassay Purification1->Intermediate1 Purification2->Intermediate2 Purification3->Final_Product

Caption: Generalized workflow for synthesis and screening.

Applications in Materials Science: Enhancing Polymer Properties

The incorporation of nitrogen-containing heterocyclic moieties into polymer backbones can significantly enhance their thermal stability and flame retardancy.[5] While specific data for this compound is limited in publicly available literature, the analogous reactivity of related triazine compounds provides a strong indication of its potential in this area. The nitrogen atoms in the pyridine ring can promote char formation upon combustion, creating an insulating layer that protects the underlying material.

Conceptual Application: this compound as a Flame Retardant Additive

This compound can be used as a reactive flame retardant. It can be chemically incorporated into polymer chains through the reaction of its chlorine atoms with functional groups on the polymer or monomer, such as hydroxyl or amine groups. This covalent bonding ensures the permanent integration of the flame-retardant moiety, preventing leaching and ensuring long-term performance.

Logical Relationship: Mechanism of Flame Retardancy

The diagram below illustrates the proposed mechanism by which pyridine-containing polymers exhibit flame retardancy.

Flame_Retardancy_Mechanism Proposed Flame Retardancy Mechanism Polymer Polymer with Covalently Bonded Pyridine Moiety Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat (Combustion) Heat->Polymer Gas_Phase Gas Phase Decomposition->Gas_Phase Condensed_Phase Condensed Phase Decomposition->Condensed_Phase Inert_Gases Release of Inert Gases (e.g., N₂) Gas_Phase->Inert_Gases Char_Formation Promotion of Char Formation Condensed_Phase->Char_Formation Dilution Dilution of Flammable Gases and Oxygen Inert_Gases->Dilution Insulation Formation of Insulating Char Layer Char_Formation->Insulation Reduced_Combustion Reduced Combustion and Heat Release Dilution->Reduced_Combustion Insulation->Reduced_Combustion

Caption: Logical flow of the flame retardancy mechanism.

Conclusion

This compound and its related heterocyclic analogs are undeniably valuable and versatile platforms for research and development across multiple scientific disciplines. Their tunable reactivity allows for the systematic synthesis of complex molecules with tailored biological activities and material properties. In medicinal chemistry, they provide a proven scaffold for the development of potent enzyme inhibitors for diseases such as cancer. In agrochemicals, they are instrumental in the discovery of new and effective herbicides. Furthermore, their potential to enhance the properties of polymers opens up new avenues in materials science. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to explore the full potential of this remarkable class of chemical intermediates. As research continues, it is certain that this compound and its derivatives will continue to be at the forefront of innovation in drug discovery, crop protection, and advanced materials.

References

An In-depth Technical Guide to the Discovery and History of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,4,6-trichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the evolution of its synthesis from early, low-yield methods to modern, efficient industrial processes. It includes detailed experimental protocols for key synthetic routes, a comparative analysis of these methods through tabulated data, and visualizations of the reaction pathways.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its three chlorine atoms on the pyridine ring provide reactive sites for nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] This guide traces the scientific journey of this compound from its initial discovery to its current-day production and application, with a focus on the chemical innovations that have shaped its history.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₅H₂Cl₃N[2]
Molecular Weight182.44 g/mol [2]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point33-37 °C[2]
Boiling Point212.5 °C at 760 mmHg[1]
Purity (typical)>98%

Discovery and Early Synthesis

The first synthesis of this compound is attributed to W. J. Sell and F. W. Dootson in 1899. Their pioneering work involved the chlorination of 2,4,6-trihydroxypyridine (a tautomer of the pyridinetrione) with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This early method laid the groundwork for the synthesis of polychlorinated pyridines.

A significant historical method for the synthesis of chlorinated pyridines, including trichloropyridines, has been the direct chlorination of pyridine.[3] This method, however, is often characterized by low selectivity and yield for specific isomers like this compound, making it less suitable for industrial production.[3]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved significantly since its discovery, driven by the need for more efficient, selective, and scalable processes. The primary synthetic routes are detailed below.

From 2,4,6-Trihydroxypyridine

This classical method follows the principles of the original discovery.

Caption: Synthesis of this compound from 2,4,6-Trihydroxypyridine.

Experimental Protocol:

A mixture of 2,4,6-trihydroxypyridine, phosphorus pentachloride, and phosphorus oxychloride is heated. The reaction introduces chlorine atoms at the 2, 4, and 6 positions of the pyridine ring. The product is then isolated and purified.

Direct Chlorination of Pyridine

This method involves the high-temperature chlorination of pyridine.

Caption: Direct Chlorination of Pyridine to produce a mixture of chlorinated pyridines.

Experimental Protocol:

Pyridine vapor and chlorine gas are passed through a reactor at elevated temperatures, often in the presence of a catalyst. This process typically yields a mixture of mono-, di-, tri-, and higher chlorinated pyridines, from which this compound must be separated. The selectivity for this compound is generally low.[3]

From 2,6-Dichloropyridine (Modern Industrial Method)

The currently favored industrial synthesis is a two-step process starting from 2,6-dichloropyridine, which offers high yield and purity.[1][3]

Caption: Modern two-step industrial synthesis of this compound.

Experimental Protocol:

Step 1: N-Oxidation of 2,6-Dichloropyridine 2,6-Dichloropyridine is reacted with an oxidizing agent, such as hydrogen peroxide, in a solvent like trifluoroacetic acid. The reaction is typically carried out at around 85°C for 3-5 hours to yield 2,6-dichloropyridine N-oxide.[1][3]

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide The intermediate, 2,6-dichloropyridine N-oxide, is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions for 4-6 hours.[1][4] After the reaction, the excess POCl₃ is removed, and the product is isolated and purified to give this compound with high purity and yield.[3][4]

Quantitative Data Summary

Synthetic MethodStarting MaterialKey ReagentsTypical YieldPurityReference
From 2,4,6-Trihydroxypyridine2,4,6-TrihydroxypyridinePCl₅, POCl₃ModerateVariable(Historical)
Direct ChlorinationPyridineCl₂Low (for 2,4,6-isomer)Low (mixture)[3]
From 2,6-Dichloropyridine2,6-DichloropyridineH₂O₂, POCl₃>75%>98%[1][3]

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum shows a characteristic singlet for the two equivalent protons on the pyridine ring.[5]

  • ¹³C NMR: The carbon NMR spectrum provides signals corresponding to the different carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • Infrared Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-Cl and aromatic C-N stretching vibrations.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its utility stems from the differential reactivity of its chlorine atoms, allowing for selective functionalization. It is used in the development of:

  • Pharmaceuticals: As a scaffold for the synthesis of novel drug candidates.[1]

  • Agrochemicals: In the production of herbicides and pesticides.[1]

  • Material Science: In the creation of new materials with specific electronic or optical properties.

Conclusion

The journey of this compound from a laboratory curiosity at the end of the 19th century to a key industrial chemical illustrates the progress of synthetic organic chemistry. The development of the highly efficient two-step synthesis from 2,6-dichloropyridine has been pivotal in making this versatile building block readily available for a wide range of applications, particularly in the life sciences. This guide has provided a detailed account of its history, synthesis, and properties, offering valuable insights for researchers and professionals in the field.

References

An In-depth Technical Guide on 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of 2,4,6-Trichloropyridine, a significant compound in the fields of agrochemicals and pharmaceuticals.[1] Its utility in the synthesis of more complex molecules makes it a valuable component in drug development and the creation of advanced materials.[1]

Chemical Properties

This compound is a chlorinated heterocyclic compound.[1] Below is a summary of its key molecular data.

PropertyValue
Molecular Formula C5H2Cl3N[1][2][3]
Molecular Weight 182.44 g/mol [1][2][3]
CAS Number 16063-69-7[1][2]
Appearance Off-white to white crystalline solid[1]
Melting Point 33-37 °C[3]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

A This compound B Molecular Formula: C5H2Cl3N A->B C Molecular Weight: 182.44 g/mol B->C

Caption: Relationship between chemical name, formula, and molecular weight.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 2,4,6-trichloropyridine, a versatile building block in medicinal chemistry. The protocols detailed herein describe methods for the selective mono-, di-, and tri-arylation of the pyridine core, enabling the synthesis of a diverse range of substituted pyridines for applications in drug discovery and development.

Introduction

Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the pyridine ring. This compound serves as a valuable starting material, offering three distinct reaction sites for sequential and regioselective functionalization. The resulting 2,4,6-triarylpyridines and related structures have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document outlines the reaction principles, provides detailed experimental protocols, and summarizes reaction conditions for the successful synthesis of mono-, di-, and tri-substituted pyridine derivatives.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. In the case of this compound, the chlorine atoms act as leaving groups. The regioselectivity of the coupling is primarily governed by the electronic properties of the pyridine ring and the relative reactivity of the C-Cl bonds.

Generally, the chlorine atoms at the C4 and C2/C6 positions are the most reactive. The C4 position is often the most electrophilic and therefore the most susceptible to initial oxidative addition of the palladium catalyst. Following the initial coupling at the C4 position, subsequent couplings can be directed to the C2 and C6 positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-, di-, and tri-arylation can be achieved.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the regioselective Suzuki coupling of chlorinated pyridines and related heterocycles with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Conditions for Mono-arylation of Polychlorinated Pyridines/Pyrimidines

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene110383[1][2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1000.2581[3]
PentachloropyridineArylboronic acid (1 equiv.)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedGoodNot specified

Table 2: Conditions for Di-arylation of Polychlorinated Pyridines/Pyrimidines

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-Dichloro-6-aryl-pyrido[2,3-d]pyrimidinep-Tolylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol110371-76[1][2]
2,4-DichloropyrimidinePhenylboronic acid (2.2 equiv.)Pd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O801265
PentachloropyridineArylboronic acid (2 equiv.)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedGoodNot specified

Table 3: Conditions for Tri-arylation of Polychlorinated Pyridines/Pyrimidines

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-4,6-diaryl-pyrido[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol110383[1][2]
2,4,6-TrichloropyrimidineArylboronic acid (excess)Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012Moderate

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Mono-arylation at the C4 Position

This protocol is adapted from the regioselective Suzuki coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.05 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.

  • Add a mixture of toluene and ethanol (e.g., 3:1 v/v, 10 mL) to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 4-aryl-2,6-dichloropyridine.

Protocol 2: Di-arylation at the C4 and C2/C6 Positions

This protocol is a continuation of the mono-arylation, using the purified 4-aryl-2,6-dichloropyridine as the starting material.

Materials:

  • 4-Aryl-2,6-dichloropyridine (from Protocol 1)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Follow the same setup and inert atmosphere procedure as in Protocol 1, using 4-aryl-2,6-dichloropyridine (1.0 mmol), the second arylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Use a solvent mixture of toluene and ethanol.

  • Heat the reaction mixture to 110 °C and monitor by TLC. The reaction may require a longer time (6-12 hours) compared to the mono-arylation.

  • Perform the same workup and purification procedure as in Protocol 1 to isolate the 2,4-diaryl-6-chloropyridine or 4,6-diaryl-2-chloropyridine.

Protocol 3: Tri-arylation

This protocol describes the final arylation step to obtain the 2,4,6-triarylpyridine.

Materials:

  • 2,4-Diaryl-6-chloropyridine or 4,6-diaryl-2-chloropyridine (from Protocol 2)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Following the same procedure as Protocol 2, react the di-aryl-chloropyridine (1.0 mmol) with the third arylboronic acid (1.2 mmol) in the presence of Pd(PPh₃)₄ (0.05 mmol) and Na₂CO₃ (2.0 mmol).

  • The reaction may require prolonged heating (12-24 hours) to go to completion.

  • After workup and purification, the desired 2,4,6-triarylpyridine is obtained.

Visualizations

Regioselective Suzuki Coupling Pathway

Suzuki_Coupling_Pathway cluster_0 Step 1: Mono-arylation cluster_1 Step 2: Di-arylation cluster_2 Step 3: Tri-arylation This compound This compound 4-Aryl-2,6-dichloropyridine 4-Aryl-2,6-dichloropyridine This compound->4-Aryl-2,6-dichloropyridine  Ar¹B(OH)₂  Pd(PPh₃)₄, Base 2,4-Diaryl-6-chloropyridine 2,4-Diaryl-6-chloropyridine 4-Aryl-2,6-dichloropyridine->2,4-Diaryl-6-chloropyridine  Ar²B(OH)₂  Pd(PPh₃)₄, Base 2,4,6-Triarylpyridine 2,4,6-Triarylpyridine 2,4-Diaryl-6-chloropyridine->2,4,6-Triarylpyridine  Ar³B(OH)₂  Pd(PPh₃)₄, Base

Caption: Stepwise regioselective Suzuki coupling of this compound.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC) D->E F Workup (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

2,4,6-Trichloropyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Drug Discovery and Development

Introduction

2,4,6-Trichloropyridine is a highly reactive and versatile building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse range of biologically active compounds.[1][2] Its pyridine core is a prevalent motif in numerous FDA-approved drugs. The three chlorine atoms on the pyridine ring provide multiple reaction sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups to generate libraries of compounds for drug discovery screening.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on kinase inhibitors.

Reactivity and Medicinal Chemistry Applications

The electron-deficient nature of the pyridine ring, further enhanced by the three electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is the cornerstone of its utility in medicinal chemistry. The chlorine atoms at the C2, C4, and C6 positions can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains and build molecular complexity.[2]

This scaffold has been explored for the development of various therapeutic agents, including:

  • Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in kinase active sites. By appending appropriate substituents, potent and selective kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases can be developed.

  • Anticancer Agents: Derivatives of substituted pyridines have shown significant cytotoxic activity against various cancer cell lines.[4]

  • Antiviral and Antimicrobial Agents: The pyridine nucleus is a key component of many compounds with antiviral and antimicrobial properties.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the synthesis of 2,4-diamino-6-chloro-pyridine derivatives from this compound, a common transformation in the development of kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline or aliphatic amine (2 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2-3 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the substituted amine (2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted-6-chloropyridine derivative.

Application in Kinase Inhibitor Synthesis

Substituted aminopyridines are a well-established class of kinase inhibitors. The following section provides an example of how this compound can be used as a starting point for the synthesis of a scaffold targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Quantitative Data: In Vitro Kinase Inhibitory Activity of Substituted Pyridines

The following table summarizes the in vitro inhibitory activity of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives, which share a core structure accessible from substituted pyridines, against PI3Kα and mTOR kinases. This data illustrates the potential for developing potent kinase inhibitors from pyridine-based scaffolds.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference Compound 1 1937
Derivative 5 12110
Derivative 6 10111
Derivative 19 660
Derivative 21 332
Derivative 32 11308
Data sourced from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series as novel PI3K/mTOR inhibitors.[5]

Visualizations

Signaling Pathway: PI3K/mTOR Pathway Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit overactivation of this pathway, making it a key target for drug development. Pyridine-based inhibitors can block the activity of PI3K and/or mTOR, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth | Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Synthesis_Workflow Start Start: This compound Reaction Nucleophilic Aromatic Substitution with Amine Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization FinalProduct Final Product: Substituted Aminopyridine Characterization->FinalProduct

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloropyridine. This versatile building block is a key intermediate in the synthesis of highly substituted pyridine derivatives, which are prevalent in pharmaceuticals and functional materials. The three distinct chlorine atoms on the pyridine ring offer opportunities for selective functionalization through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Regioselectivity in Cross-Coupling Reactions

The inherent electronic properties of the this compound ring dictate the relative reactivity of the three chlorine atoms. The chlorine atoms at the 2- and 6-positions (ortho to the nitrogen) and the 4-position (para to the nitrogen) are all activated towards nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst.

Generally, the reactivity of the positions in polychloropyridines and related heterocycles follows the order C4 > C2/C6. This preference is attributed to the higher electrophilicity of the C4 position. However, the choice of catalyst, ligand, and reaction conditions can significantly influence and, in some cases, reverse this regioselectivity. For instance, sterically bulky ligands can favor reaction at the less hindered C4 position, while other ligand systems might promote coupling at the C2/C6 positions. Sequential cross-coupling is also a viable strategy to introduce different substituents at specific positions by exploiting these differences in reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.

Application Notes:
  • Regioselectivity: In the Suzuki-Miyaura coupling of analogous 2,4,6-trihalogenated pyridopyrimidines, the observed order of reactivity is C4 > C2 > C6, allowing for selective mono-, di-, and tri-arylation.[1][2] A similar selectivity is expected for this compound. For instance, coupling of 2,4,6-trichloropyrimidine with alkenyl-boronic acids has been shown to occur selectively at the C4-position.[3]

  • Catalyst and Ligand: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, especially for less reactive boronic acids.

  • Base and Solvent: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of solvent is also critical, with common options including toluene, dioxane, and DMF, often in the presence of water.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1p-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene11034-(p-Methoxyphenyl)-2,6-dichloropyridine83[1]
2Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol110-4-Phenyl-2,6-dichloropyridineGood[1]
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol11022-(3-Thienyl)-4-phenyl-6-chloropyridine83[1]

Note: The data in this table is for the analogous 2,4,6-trihalogenopyrido[2,3-d]pyrimidine system and serves as a strong predictive model for the reactivity of this compound.

Experimental Protocol: Mono-Arylation at the C4-Position
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mmol, 2.0 equiv) and toluene (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 3-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-2,6-dichloropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.

Application Notes:
  • Regioselectivity: Studies on the Buchwald-Hartwig amination of 2,4-dichloropyridine have shown a high regioselectivity for amination at the C2 position.[4] However, for this compound, nucleophilic aromatic substitution reactions often favor the C4 position. The regioselectivity can be influenced by the specific ligand and reaction conditions. For some polychlorinated pyridines, introducing a trialkylsilyl group at the 3-position has been shown to reverse the regioselectivity, favoring substitution at the 2-position.[4]

  • Catalyst and Ligand: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is typically used in combination with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos. The choice of ligand is crucial for achieving high yields and selectivity.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LiHMDS or Cs₂CO₃ can also be effective.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100162-Anilino-4,6-dichloropyridine (expected major)HighGeneral Protocol
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane110244-(4,6-dichloropyridin-2-yl)morpholine (expected major)HighGeneral Protocol
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)NaOtBu (1.4)Toluene8012N-Benzyl-4,6-dichloropyridin-2-amine (expected major)HighGeneral Protocol

Note: The data in this table is based on general protocols for Buchwald-Hartwig amination of chloro-heterocycles and the known regioselectivity patterns. Specific yields for this compound may vary.

Experimental Protocol: Mono-Amination at the C2-Position
  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the desired 2-amino-4,6-dichloropyridine.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines through the reaction of this compound with terminal alkynes.

Application Notes:
  • Regioselectivity: The reactivity of halogens in Sonogashira coupling generally follows the order I > Br > Cl. For this compound, selective mono-alkynylation is expected to be challenging to control due to the similar reactivity of the chlorine atoms. However, by carefully controlling the stoichiometry of the alkyne and reaction conditions, mono-alkynylation can be favored. The C4 position is the likely site of initial reaction. Catalyst and ligand choice can also influence the regioselectivity in polyhalogenated systems.[5]

  • Catalyst System: The reaction is typically catalyzed by a palladium(0) species, often used in conjunction with a copper(I) co-catalyst (e.g., CuI). Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent. Other solvents like THF or DMF can also be used.

Quantitative Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60124-(Phenylethynyl)-2,6-dichloropyridine (expected major)Moderate-HighGeneral Protocol
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (4)DMF8084-(Hex-1-yn-1-yl)-2,6-dichloropyridine (expected major)Moderate-HighGeneral Protocol
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)Toluene70164-((Trimethylsilyl)ethynyl)-2,6-dichloropyridine (expected major)Moderate-HighGeneral Protocol

Note: The data in this table is based on general protocols for Sonogashira coupling of chloro-heterocycles. Specific yields for this compound may vary.

Experimental Protocol: Mono-Alkynylation
  • To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL), add the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add an amine base such as triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at the desired temperature (e.g., 60 °C) for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling provides another effective route for C-C bond formation by reacting this compound with organostannane reagents.

Application Notes:
  • Regioselectivity: Similar to other cross-coupling reactions, the C4 position of this compound is expected to be the most reactive site in Stille couplings under standard conditions. Sequential coupling is possible by controlling the stoichiometry and reaction conditions.

  • Catalyst and Additives: Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used palladium sources. The addition of a ligand, such as PPh₃ or AsPh₃, can be beneficial. In some cases, additives like CuI or LiCl can accelerate the reaction.

  • Solvent: Anhydrous, polar aprotic solvents such as DMF, NMP, or dioxane are typically used.

Quantitative Data Summary: Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand/Additive (mol%)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene110164-Phenyl-2,6-dichloropyridine (expected major)Moderate-HighGeneral Protocol
22-(Tributylstannyl)thiophenePd₂(dba)₃ (2)AsPh₃ (8)DMF100124-(Thiophen-2-yl)-2,6-dichloropyridine (expected major)Moderate-HighGeneral Protocol
3(Tributylstannyl)acetylenePdCl₂(PPh₃)₂ (3)CuI (10)Dioxane90244-Ethynyl-2,6-dichloropyridine (expected major)ModerateGeneral Protocol

Note: The data in this table is based on general protocols for Stille coupling of chloro-heterocycles. Specific yields for this compound may vary.

Experimental Protocol: Mono-Arylation
  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.05 mmol) in anhydrous DMF (10 mL).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through Celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R out2 M-X Transmetal->out2 RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 out1 R-R' RedElim->out1 in1 R-X in1->OxAdd in2 R'-M in2->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

workflow arrow arrow start Reaction Setup (Flask, Reagents, Solvent) degas Degassing (Inert Atmosphere) start->degas reaction Reaction (Heating & Stirring) degas->reaction monitoring Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a versatile and highly reactive building block pivotal in the fields of medicinal chemistry and drug development. Its pyridine core, rendered electron-deficient by the inductive effect of the nitrogen atom and three chlorine substituents, is primed for nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective and sequential replacement of the chlorine atoms, providing a robust platform for the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs). Notably, the chlorine atom at the C-4 position exhibits the highest reactivity towards nucleophilic attack, followed by the C-2 and C-6 positions. This regioselectivity is a key feature in the strategic synthesis of polysubstituted pyridines.

These application notes provide an overview of the reactivity of this compound and detailed protocols for its reaction with various nucleophiles, which are essential for the synthesis of intermediates used in the development of targeted therapies, such as kinase inhibitors.

Reactivity and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer intermediate, a resonance-stabilized anion. The stability of this intermediate is the driving force for the reaction. The attack of a nucleophile at the C-2 or C-4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, which is a stabilizing factor.[1][2]

The C-4 position is particularly activated due to the cumulative electron-withdrawing effects of the nitrogen atom and the two chlorine atoms at the C-2 and C-6 positions. Consequently, monosubstitution reactions with a variety of nucleophiles occur preferentially at the C-4 position.

Applications in Drug Discovery

The 2,6-dichloropyridine scaffold, readily accessible from this compound, is a key structural motif in numerous biologically active compounds. A prominent example is its incorporation into kinase inhibitors. For instance, derivatives of 2,6-dichloro-4-aminopyridine are precursors to potent inhibitors of critical signaling pathways in cancer, such as the ALK and c-MET pathways.[3][4] Crizotinib, an FDA-approved drug for the treatment of certain types of non-small cell lung cancer, features a substituted 2-aminopyridine core, highlighting the significance of this scaffold in modern drug design.[3][5]

Experimental Protocols

The following protocols are provided as a guide for the selective monosubstitution of this compound with common nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Amination (e.g., with Anilines)

This protocol describes the selective substitution of the C-4 chlorine with an amine nucleophile.

Materials:

  • This compound

  • Substituted Aniline (or other primary/secondary amine)

  • Ethanol (or other suitable solvent like DMF, DMSO)

  • Base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add the substituted aniline (1.0-1.2 eq.) to the solution.

  • If the amine salt is used, or to scavenge the HCl byproduct, add a base such as triethylamine (1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol to obtain the product.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.

Quantitative Data for Amination Reactions:

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)
AnilineEthanol-Reflux675
4-MethoxyanilineEthanol-Reflux485
4-ChloroanilineEthanol-Reflux860
MorpholineDMFK2CO325295
Protocol 2: General Procedure for Thiolation (e.g., with Thiophenols)

This protocol outlines the synthesis of 4-thioether-2,6-dichloropyridines.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol)

  • Base (e.g., Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3))

  • Solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq.) in the chosen solvent.

  • Add a base such as powdered potassium carbonate (1.5 eq.) and stir for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data for Thiolation Reactions:

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolDMSO/WaterK2CO325390
4-MethylthiophenolDMFNaOH25292
Benzyl mercaptanEthanolNaOEtReflux488
Protocol 3: General Procedure for Alkoxylation/Aryloxylation

This protocol describes the formation of 4-alkoxy/aryloxy-2,6-dichloropyridines.

Materials:

  • This compound

  • Alcohol or Phenol

  • Strong Base (e.g., Sodium Hydride (NaH) or Sodium Hydroxide (NaOH))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq.) to a suspension of a strong base like sodium hydride (1.2 eq.) in the chosen anhydrous solvent at 0 °C to form the alkoxide/phenoxide.

  • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) until completion.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization. Research has shown that multi-halogenated pyridines like this compound can react with phenolic compounds in the presence of potassium hydroxide as a base and dimethyl sulfoxide as a solvent at 50°C to form corresponding ether compounds.[4]

Quantitative Data for Alkoxylation/Aryloxylation Reactions:

Nucleophile (Alcohol/Phenol)SolventBaseTemperature (°C)Time (h)Yield (%)
PhenolDMSOKOH50585
Sodium MethoxideMethanolNaOMeReflux678
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanolToluene--15--

Note: The reaction with the chiral alcohol is a key step in the synthesis of Crizotinib and is typically performed under Mitsunobu conditions.[6]

Visualizations

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in suitable solvent start->dissolve add_nucleophile Add Nucleophile (and base if required) dissolve->add_nucleophile react Stir at appropriate temperature add_nucleophile->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Chromatography or Recrystallization workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for SNAr reactions.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 Phosphorylation PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Crizotinib Crizotinib (derived from 2,6-dichloropyridine scaffold) Crizotinib->ALK Inhibition

Caption: Simplified ALK signaling pathway and inhibition by Crizotinib.

References

Application Notes and Protocols for Sonogashira Coupling with 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced materials. 2,4,6-Trichloropyridine is a key heterocyclic building block, and its functionalization through Sonogashira coupling opens avenues for the creation of novel compounds with potential biological activity. However, the lower reactivity of aryl chlorides compared to bromides and iodides presents a significant challenge. This document provides a detailed protocol for the Sonogashira coupling of this compound, including strategies for selective mono-, di-, and tri-alkynylation.

Regioselectivity of the Coupling Reaction

In the Sonogashira coupling of this compound, the regioselectivity of the substitution is a critical consideration. Based on studies of similarly substituted polychlorinated pyridines, the reaction is expected to proceed preferentially at the 2- and 6-positions, which are electronically activated by the nitrogen atom. The chlorine atom at the 4-position is generally less reactive under these conditions. This inherent selectivity can be exploited to achieve controlled synthesis of mono-, di-, and trisubstituted products.

Materials and Methods

Reagents and Solvents
  • This compound (starting material)

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Equipment
  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Protocols

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective substitution of one chlorine atom, primarily at the 2- or 6-position.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.). Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the substitution of two chlorine atoms, expected to be at the 2- and 6-positions.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (15 mL) and diisopropylethylamine (5.0 mmol, 5.0 eq.). Stir for 15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (2.5 mmol, 2.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the di-alkynylated product.

Protocol 3: Tri-alkynylation of this compound

This protocol aims to substitute all three chlorine atoms, which requires more forcing conditions.

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.10 mmol, 10 mol%), and CuI (0.20 mmol, 20 mol%) in a sealed tube under an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (10 mL) and an excess of a strong amine base such as diisopropylamine (10.0 mmol, 10.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (4.0 mmol, 4.0 eq.).

  • Reaction Conditions: Heat the sealed tube to 100-120 °C for 48-72 hours.

  • Work-up: After cooling, carefully open the tube, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the tri-alkynylated pyridine.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of chlorinated pyridines. The yields are based on published results for structurally similar substrates and serve as a guideline for expected outcomes with this compound.

Table 1: Reaction Parameters for Sonogashira Coupling of this compound

ParameterMono-alkynylationDi-alkynylationTri-alkynylation
This compound (eq.) 1.01.01.0
Terminal Alkyne (eq.) 1.1 - 1.52.5 - 3.0> 4.0
PdCl₂(PPh₃)₂ (mol%) 2 - 55 - 1010 - 15
CuI (mol%) 3 - 510 - 1520 - 25
Base (eq.) 3.05.0> 8.0
Solvent THF or DioxaneDioxane or DMFDioxane or DMF
Temperature (°C) 60 - 8080 - 100100 - 120
Reaction Time (h) 12 - 2424 - 4848 - 72

Table 2: Representative Yields for Sonogashira Coupling of Chlorinated Pyridines

SubstrateProductAlkyneCatalyst SystemYield (%)
2,6-Dichloropyridine2,6-Bis(phenylethynyl)pyridinePhenylacetylenePd(PPh₃)₄/CuI70-85
2,6-Dichloropyridine2,6-Bis(trimethylsilylethynyl)pyridineTMS-acetylenePdCl₂(PPh₃)₂/CuI65-80
3,5-Dibromo-2,6-dichloropyridine2,6-Bis(phenylethynyl)-3,5-dibromopyridinePhenylacetylenePd(PPh₃)₄/CuI~75

Note: Yields are highly dependent on the specific alkyne, catalyst, and reaction conditions used.

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, and CuI B Add Anhydrous Solvent and Amine Base A->B C Stir under Inert Atmosphere B->C D Add Terminal Alkyne C->D E Heat and Stir (Monitor Progress) D->E F Cool and Concentrate E->F G Flash Column Chromatography F->G H Isolate Pure Product G->H

Caption: General workflow for the Sonogashira coupling of this compound.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add R-X Pd_complex R-Pd(II)-X L₂ Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_alkynyl R-Pd(II)-C≡CR' L₂ Pd_trans->Pd_alkynyl Pd_elim Reductive Elimination Pd_alkynyl->Pd_elim Pd_elim->Pd0 Product R-C≡CR' Pd_elim->Product Alkyne H-C≡CR' Cu_acetylide Cu(I)-C≡CR' Alkyne->Cu_acetylide + CuX, - HX CuX Cu(I)X Cu_acetylide->Pd_trans Cu-Acetylide Transfer Base Base

Application of 2,4,6-Trichloropyridine in Agrochemical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a versatile chlorinated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, notably in the agrochemical and pharmaceutical industries.[1] Its unique chemical structure, characterized by three chlorine atoms attached to a pyridine ring, imparts a high degree of reactivity, making it an excellent scaffold for the development of novel herbicides and pesticides. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring makes the carbon atoms at the 2, 4, and 6 positions susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of complex molecules with desired biological activities for crop protection.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine. This process includes an N-oxidation followed by a chlorination reaction.[2] This synthetic route is favored for its high selectivity and yields, making it suitable for industrial-scale production.[2]

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,6-dichloropyridine.

ParameterValueReference
Starting Material2,6-Dichloropyridine[2]
Overall Yield> 75%[2]
Product Purity> 98%[2]
Step 1: N-Oxidation
Oxidizing Agent30% Hydrogen Peroxide[2]
SolventTrifluoroacetic Acid[2]
CatalystMolybdic oxide or Aluminum oxide[2]
Reaction Temperature85 °C[2]
Reaction Time3 - 5 hours[2]
Step 2: Chlorination
Chlorinating AgentPhosphorus Oxychloride (POCl₃)[2]
Reaction ConditionReflux[2]
Reaction Time4 - 6 hours[2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloropyridine N-oxide

Materials:

  • 2,6-Dichloropyridine

  • Trifluoroacetic Acid

  • Molybdic oxide or Aluminum oxide (catalyst)

  • 30% Hydrogen Peroxide solution

  • Dichloromethane (for extraction)

Procedure:

  • In a reaction vessel, mix 2,6-dichloropyridine, trifluoroacetic acid, and the catalyst (molybdic oxide or aluminum oxide). The mass ratio of 2,6-dichloropyridine to trifluoroacetic acid should be between 1:3.0 and 1:3.5, and the catalyst amount should be 0.5% to 1.5% of the mass of 2,6-dichloropyridine.[2]

  • Stir the mixture for 20-40 minutes.

  • Heat the mixture to 85 °C.

  • Slowly add 30% hydrogen peroxide solution. The mass ratio of 2,6-dichloropyridine to 30% H₂O₂ solution should be between 1:1.0 and 1:2.5.[2]

  • Maintain the reaction at 85 °C for 3-5 hours.[2]

  • After the reaction is complete, cool the mixture to -5 °C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.[2]

  • Filter the solution to remove the catalyst.

  • The filtrate is subjected to reduced pressure distillation to recover moisture and trifluoroacetic acid.

  • Extract the remaining mother liquor with dichloromethane.

  • Separate the organic layer and precipitate the product to obtain 2,6-dichloropyridine N-oxide.

Protocol 2: Synthesis of this compound

Materials:

  • 2,6-Dichloropyridine N-oxide

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (for extraction)

Procedure:

  • Add 2,6-dichloropyridine N-oxide to phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 4-6 hours.[2]

  • After the reaction is complete, remove the excess POCl₃ by distillation.

  • Extract the remaining mother liquor with dichloromethane.

  • Separate the organic layer and precipitate the product to obtain this compound.

  • The final product can be further purified by recrystallization or column chromatography.

Application in Agrochemical Synthesis: A Generalized Approach

While specific, commercially prominent agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its utility lies in its role as a versatile building block. The chlorine atoms at the 2, 4, and 6 positions can be selectively substituted by various nucleophiles to generate a library of pyridine derivatives. These derivatives can then be screened for herbicidal or pesticidal activity.

The general reaction involves the nucleophilic aromatic substitution (SNAr) of one or more chlorine atoms. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions.

G TCP This compound Product Substituted Pyridine Derivative (Potential Agrochemical) TCP->Product Reaction Nuc Nucleophile (e.g., ROH, RNH2, RSH) Nuc->Product Base Base (e.g., K2CO3, NaOH) Base->Product

Caption: Generalized synthetic route for agrochemical precursors.

Signaling Pathways and Mechanisms of Action

The biological mechanism of action of agrochemicals derived from this compound would depend on the specific functional groups introduced into the pyridine ring. Many pyridine-based herbicides act by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target weed. Others may inhibit specific enzymes crucial for plant survival, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

G cluster_0 Cellular Environment Agrochemical Pyridine-based Agrochemical Target Target Enzyme or Receptor (e.g., PPO, ALS, Auxin Receptor) Agrochemical->Target Binding and Inhibition Pathway Essential Metabolic Pathway (e.g., Photosynthesis, Amino Acid Synthesis) Target->Pathway Disruption Effect Physiological Effect (e.g., Uncontrolled Growth, Chlorosis, Necrosis) Pathway->Effect PlantDeath Plant Death Effect->PlantDeath

Caption: Potential mechanism of action for pyridine-based agrochemicals.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel agrochemicals. Its established synthesis protocol provides a reliable source of this key building block. The ability to functionalize the pyridine ring through nucleophilic substitution reactions opens up a vast chemical space for the discovery of new herbicides and pesticides with diverse modes of action. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the development of next-generation crop protection agents.

References

Application Notes: Synthesis of Pyridine-Based Poly(aryleneethynylene)s from 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyridine is a versatile and reactive building block for the synthesis of a variety of functional organic molecules and materials. Its three chlorine atoms can be selectively functionalized through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, making it an ideal starting material for the creation of complex molecular architectures. This application note details a multi-step synthetic route to produce functional pyridine-based poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with interesting photophysical properties and applications in sensing and organic electronics.

The strategy involves a three-step process:

  • Regioselective arylation at the C4 position of this compound.

  • Double Sonogashira cross-coupling at the C2 and C6 positions to introduce protected alkyne functionalities.

  • Deprotection and subsequent Sonogashira polymerization to yield the final conjugated polymer.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-phenylpyridine

This protocol describes the regioselective substitution of the C4 chlorine of this compound with a phenyl group using a Grignard reagent. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack.[1]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )AmountMoles
This compoundC₅H₂Cl₃N182.445.00 g27.4 mmol
Magnesium turningsMg24.310.80 g33.0 mmol
BromobenzeneC₆H₅Br157.015.18 g (3.48 mL)33.0 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Iodine (I₂)I₂253.811 crystal-
Saturated NH₄Cl solutionNH₄Cl53.4950 mL-
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Activate magnesium turnings in a dry, three-necked flask under a nitrogen atmosphere by adding a crystal of iodine and gently warming.

  • Add 20 mL of anhydrous THF to the flask.

  • Slowly add a solution of bromobenzene in 30 mL of anhydrous THF to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound in 50 mL of anhydrous THF.

  • Slowly add the solution of this compound to the cooled Grignard reagent over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dichloro-4-phenylpyridine as a white solid.

Expected Yield: ~70-80%

Step 2: Synthesis of 2,6-Bis((trimethylsilyl)ethynyl)-4-phenylpyridine

This protocol details the double Sonogashira cross-coupling of 2,6-dichloro-4-phenylpyridine with (trimethylsilyl)acetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )AmountMoles
2,6-Dichloro-4-phenylpyridineC₁₁H₇Cl₂N224.094.00 g17.8 mmol
(Trimethylsilyl)acetyleneC₅H₁₀Si98.224.38 g (6.34 mL)44.5 mmol
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.625 g0.89 mmol (5 mol%)
Copper(I) iodide (CuI)CuI190.450.170 g0.89 mmol (5 mol%)
Triethylamine (TEA)(C₂H₅)₃N101.1980 mL-
TolueneC₇H₈92.1480 mL-
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
WaterH₂O18.02100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • To a solution of 2,6-dichloro-4-phenylpyridine in a 1:1 mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Add (trimethylsilyl)acetylene to the reaction mixture.

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield 2,6-bis((trimethylsilyl)ethynyl)-4-phenylpyridine.

Expected Yield: ~85-95%

Step 3: Synthesis of 2,6-Diethynyl-4-phenylpyridine (Monomer M1)

This protocol describes the deprotection of the trimethylsilyl groups to yield the terminal di-alkyne monomer.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )AmountMoles
2,6-Bis((trimethylsilyl)ethynyl)-4-phenylpyridineC₂₁H₂₃NSi₂357.675.00 g14.0 mmol
Potassium carbonate (K₂CO₃)K₂CO₃138.214.84 g35.0 mmol
Methanol (MeOH)CH₃OH32.04100 mL-
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Dichloromethane (DCM)CH₂Cl₂150 mL-
WaterH₂O18.02100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Dissolve 2,6-bis((trimethylsilyl)ethynyl)-4-phenylpyridine in a 1:1 mixture of THF and methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 3 hours.[2]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Remove the solvents under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give 2,6-diethynyl-4-phenylpyridine (M1), which can often be used in the next step without further purification.

Expected Yield: >95% (quantitative)

Step 4: Sonogashira Polymerization to Poly(4-phenylpyridine-2,6-diyl-ethynediyl-1,4-phenylene-ethynediyl)

This protocol describes the Sonogashira polymerization of the di-alkyne monomer M1 with 1,4-diiodobenzene to form a pyridine-containing poly(aryleneethynylene).

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )AmountMoles
2,6-Diethynyl-4-phenylpyridine (M1 )C₁₇H₉N227.261.00 g4.40 mmol
1,4-DiiodobenzeneC₆H₄I₂329.951.45 g4.40 mmol
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.25 g0.22 mmol (5 mol%)
Copper(I) iodide (CuI)CuI190.450.084 g0.44 mmol (10 mol%)
TolueneC₇H₈92.1440 mL-
Diisopropylamine (DIPA)C₆H₁₅N101.1920 mL-
Methanol (MeOH)CH₃OH32.04200 mL-

Procedure:

  • In a Schlenk flask, dissolve M1 and 1,4-diiodobenzene in a mixture of toluene and diisopropylamine.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add Pd(PPh₃)₄ and CuI to the reaction mixture.

  • Stir the mixture at 60 °C for 48 hours. A precipitate should form as the polymer grows.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of methanol (200 mL) to precipitate the polymer.

  • Collect the polymer by filtration, washing with methanol to remove residual catalysts and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the polymer under vacuum to obtain the final product as a yellow-orange solid.

Expected Yield and Polymer Properties:

PropertyValue
Yield 80-90%
Number-average molecular weight (Mₙ) 10,000 - 20,000 g/mol
Polydispersity index (PDI) 1.5 - 2.5
Absorption λₘₐₓ (in solution) ~400-420 nm
Emission λₘₐₓ (in solution) ~450-480 nm
Fluorescence Quantum Yield (Φ) 0.1 - 0.4

(Note: Molecular weight and photophysical properties are representative values for similar pyridine-based PAEs and may vary depending on the exact reaction conditions and final polymer structure.)[3][4]

Reaction Pathways and Mechanisms

Overall Synthetic Workflow

The multi-step synthesis from this compound to the final conjugated polymer is a clear example of how a simple starting material can be elaborated into a functional material.

G A This compound B 2,6-Dichloro-4-phenylpyridine A->B Step 1: Phenyl Grignard C 2,6-Bis((trimethylsilyl)ethynyl)-4-phenylpyridine B->C Step 2: Sonogashira Coupling D 2,6-Diethynyl-4-phenylpyridine (M1) C->D Step 3: Deprotection E Pyridine-based Poly(aryleneethynylene) D->E Step 4: Sonogashira Polymerization

Caption: Synthetic workflow from this compound to a functional polymer.

Sonogashira Cross-Coupling Catalytic Cycle

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide Cu(I)-C≡CR² Pd_complex->Cu_acetylide Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_alkynyl->Product CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne + H-C≡CR² Cu_alkyne->Cu_acetylide + Base, - HB⁺X⁻ Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Applications and Future Perspectives

Pyridine-based poly(aryleneethynylene)s are of significant interest due to the nitrogen atom in the polymer backbone. This nitrogen atom can be protonated or coordinated to metal ions, leading to changes in the polymer's electronic and optical properties. This makes them promising candidates for applications in:

  • Chemosensors: Detection of acids (pH sensors) or heavy metal ions through fluorescence quenching or colorimetric changes.[3][4]

  • Organic Light-Emitting Diodes (OLEDs): The conjugated backbone allows for charge transport, and their fluorescence makes them suitable as emissive layers.

  • Drug Delivery: The pyridine units can be functionalized to attach drug molecules or targeting moieties.

The synthetic flexibility offered by starting with this compound allows for the introduction of various functional groups at the C4 position, enabling the fine-tuning of the polymer's properties for specific applications. Further research can explore the use of different aryl groups in Step 1 and various dihaloarenes in the final polymerization step to create a library of functional materials with diverse and tunable characteristics.

References

Application Notes and Protocols for the Amination of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of 2,4,6-trichloropyridine, a versatile building block in the synthesis of pharmaceutical compounds and other fine chemicals.[1] The protocols outlined below describe two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

This compound is a highly reactive scaffold due to the electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen, which activates the ring towards nucleophilic attack.[2] The chlorine atoms at the 2-, 4-, and 6-positions are susceptible to displacement by nucleophiles, particularly amines. The regioselectivity of the amination can be controlled by the choice of reaction conditions and the amination method employed.

Data Summary

The following table summarizes the quantitative data for the different amination protocols described in this document, allowing for easy comparison of their efficacy.

Protocol IDAmination MethodAmine NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Position of Amination
AN-SNAR-01SNArAnilineEt3NEthanolReflux12~75%4-position (major)
AN-SNAR-02SNArAqueous AmmoniaNoneWater10016High2- and 4-positions
AN-BH-01Buchwald-HartwigPrimary/Secondary AminePd2(dba)3 / NaOtBuToluene80-1108-24Good to Excellent2- or 4-position (ligand dependent)

Experimental Protocols

Protocol AN-SNAR-01: Nucleophilic Aromatic Substitution with Aniline

This protocol describes the monosubstitution of this compound with aniline, yielding primarily 4-anilino-2,6-dichloropyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et3N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add aniline (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-2,6-dichloropyridine.

Protocol AN-SNAR-02: Amination with Aqueous Ammonia

This protocol details the reaction of this compound with aqueous ammonia to yield a mixture of amino-2,6-dichloropyridines. This method is particularly useful for introducing a primary amino group.

Materials:

  • This compound

  • Aqueous ammonia (28% solution)

  • Sealed reaction vessel

  • Heating and stirring apparatus

Procedure:

  • In a sealed reaction vessel, suspend this compound (1.0 eq) in aqueous ammonia (excess).

  • Heat the mixture to 100 °C and stir vigorously for 16 hours.[3]

  • After cooling to room temperature, extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • The resulting mixture of 2-amino-4,6-dichloropyridine and 4-amino-2,6-dichloropyridine can be separated by column chromatography.

Protocol AN-BH-01: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and highly efficient method for the synthesis of arylamines.[4][5][6] This protocol can be adapted for a wide range of primary and secondary amines with high regioselectivity, often favoring the 2- or 4-position depending on the choice of phosphine ligand.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-110 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Amine Base (optional) Mix Mixing in Reaction Vessel Reagents->Mix Solvent Solvent (e.g., Ethanol, Water) Solvent->Mix Heating Heating (e.g., Reflux) Mix->Heating Stirring Stirring Heating->Stirring Quench Quenching/ Solvent Removal Stirring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Aminated Pyridine Product Purification->Product

Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Pd Catalyst (e.g., Pd2(dba)3) Mix Mixing in Schlenk Flask Catalyst->Mix Ligand Phosphine Ligand Ligand->Mix Base Base (e.g., NaOtBu) Base->Mix Substrates This compound Amine Substrates->Mix Solvent Anhydrous Toluene Solvent->Mix Heating Heating (80-110 °C) Mix->Heating Stirring Stirring Heating->Stirring Quench Quenching with Water Stirring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Aminated Pyridine Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig Amination.

Reaction_Mechanisms cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Catalytic Cycle SNAr_Start This compound + Amine (NuH) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) SNAr_Start->Meisenheimer Nucleophilic Attack SNAr_Product Aminated Pyridine + HCl Meisenheimer->SNAr_Product Chloride Elimination Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl Bond) Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)(Cl)L2 OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord + Amine, Base Amido_Complex Ar-Pd(II)(NR2)L2 Amine_Coord->Amido_Complex Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration BH_Product Ar-NR2 Reduct_Elim->BH_Product

Caption: Simplified reaction mechanisms for SNAr and Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the regioselective functionalization of 2,4,6-trichloropyridine, a versatile building block in medicinal chemistry and materials science. The strategic manipulation of its three distinct chlorine atoms allows for the controlled synthesis of a wide array of substituted pyridine derivatives. This document outlines key experimental protocols for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and directed ortho-metalation strategies, complete with quantitative data and workflow visualizations.

Introduction to the Reactivity of this compound

This compound possesses a unique reactivity profile governed by the electronic effects of the pyridine nitrogen and the three chlorine substituents. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2, C4, and C6 positions exhibit different levels of reactivity, which can be exploited for selective functionalization.

  • C4 Position: Generally the most activated position for nucleophilic aromatic substitution (SNAr) due to effective stabilization of the Meisenheimer intermediate by the para-nitrogen atom.

  • C2 and C6 Positions: These positions are also activated by the adjacent nitrogen atom but can be less reactive than the C4 position depending on the nucleophile and reaction conditions. Their equivalence makes monosubstitution at these sites challenging without further directing effects.

Palladium-catalyzed cross-coupling reactions offer an alternative and powerful approach to functionalize this compound, with regioselectivity often dictated by the choice of catalyst, ligand, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a straightforward method for introducing a variety of nucleophiles onto the this compound scaffold. The regioselectivity is highly dependent on the nature of the nucleophile and the reaction conditions.

Regioselective Amination at C4

The C4 chlorine is readily displaced by a wide range of primary and secondary amines, yielding 4-amino-2,6-dichloropyridine derivatives. These compounds are valuable intermediates for the synthesis of biologically active molecules.[1][2]

Experimental Protocol: Synthesis of 4-Anilino-2,6-dichloropyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add aniline (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography if necessary.

Regioselective Alkoxylation at C4

Similar to amination, alkoxides preferentially attack the C4 position to yield 4-alkoxy-2,6-dichloropyridines.

Experimental Protocol: Synthesis of 4-Methoxy-2,6-dichloropyridine

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol.

  • Reagent Addition: Once the sodium has completely dissolved, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Regioselective SNAr Reactions of this compound

NucleophilePosition of SubstitutionSolventTemperature (°C)Yield (%)Reference
AnilineC4EthanolRefluxHigh[3]
Substituted AnilinesC4EthanolRefluxVaries[3]
N-Sodium CarbamatesC4DMFRoom TempGood to Excellent[3][4]
Sodium MethoxideC4Methanol0 to RTGood[5]
Phenolic CompoundsC4DMSO50Good[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile toolkit for the formation of C-C and C-N bonds at specific positions of the this compound ring. The choice of catalyst, ligand, and base is crucial for controlling the regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups. While C4-selectivity is often observed, conditions can be tuned to favor reaction at the C2/C6 positions.[7][8]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the introduction of terminal alkynes. Similar to other cross-coupling reactions of polychlorinated pyridines, the reaction can be directed to a specific position.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[9][10]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, particularly with anilines and other amines that may be poor nucleophiles in traditional SNAr reactions. Regioselectivity can be controlled to favor either the C4 or C2 position.[11][12]

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of a Dichloropyridine Derivative

While a direct protocol for this compound is not detailed, the following procedure for the related 2,4-dichloropyridine can be adapted.[13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add the 2,4-dichloropyridine derivative (1.0 eq) and the amine (1.1-1.5 eq), followed by a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vial and heat the reaction mixture with stirring at a temperature typically between 80 and 120 °C.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate. Purify the product by column chromatography.

Table 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePosition of SubstitutionCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraC4Pd(PPh₃)₄Na₂CO₃Toluene/H₂O110Good[14]
Suzuki-MiyauraC2/C6Pd(OAc)₂/PPh₃Na₂CO₃MeOHVariesVaries[7]
SonogashiraC4 (in related systems)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 60Good[9]
Buchwald-HartwigC2 (in 2,4-dichloropyridine)Pd precatalyst / XPhosK₃PO₄Toluene80-120High[13]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of C-H bonds adjacent to a directing metalation group (DMG). To apply this to this compound, one of the chlorine atoms would first need to be substituted with a suitable DMG.

Conceptual Workflow for DoM of a Functionalized 2,6-Dichloropyridine

  • Installation of a Directing Group: Selectively substitute the C4 chlorine of this compound with a nucleophile containing a DMG (e.g., an amide, methoxy, or pivaloylamino group) via an SNAr reaction.

  • Directed ortho-Metalation: Treat the resulting 4-substituted-2,6-dichloropyridine with a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA) at low temperature (-78 °C) to deprotonate the C3 or C5 position.[15][16]

  • Electrophilic Quench: Trap the resulting organolithium intermediate with a desired electrophile (e.g., I₂, DMF, aldehydes, ketones).

This strategy allows for the introduction of a third point of diversity on the pyridine ring with high regioselectivity.

Visualized Workflows and Mechanisms

Signaling Pathway for Regioselective Functionalization

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling cluster_dom Directed ortho-Metalation (DoM) TCP This compound SNAr SNAr Reaction TCP->SNAr Pd_Coupling Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) TCP->Pd_Coupling C4_Sub C4-Substituted 2,6-Dichloropyridine SNAr->C4_Sub High Regioselectivity (e.g., Amines, Alkoxides) DoM_Start 4-DMG-2,6-Dichloropyridine C4_Sub->DoM_Start Install DMG C4_Coupled C4-Coupled Product Pd_Coupling->C4_Coupled Condition Dependent C2_C6_Coupled C2/C6-Coupled Product Pd_Coupling->C2_C6_Coupled Ligand/Catalyst Control DoM_Step1 Deprotonation (e.g., n-BuLi) DoM_Start->DoM_Step1 DoM_Step2 Electrophilic Quench DoM_Step1->DoM_Step2 C3_C5_Func C3/C5-Functionalized Product DoM_Step2->C3_C5_Func

Caption: Strategic pathways for functionalizing this compound.

Experimental Workflow for a Typical Cross-Coupling Reaction

G start Start setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat under Inert Atmosphere solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling.

Conclusion

The regioselective functionalization of this compound is a highly valuable strategy in modern organic synthesis. By carefully selecting the reaction type and conditions, researchers can achieve selective substitution at the C4, C2, or C6 positions. The protocols and data presented herein provide a solid foundation for the development of novel pyridine-containing compounds for pharmaceutical and materials science applications. Further optimization of the described methods for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-trichloropyridine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process starting from 2,6-dichloropyridine. The first step involves the N-oxidation of 2,6-dichloropyridine to form 2,6-dichloropyridine N-oxide. This is followed by a chlorination reaction using phosphorus oxychloride (POCl₃) to yield the final product. This method is reported to achieve yields of over 75% with a purity exceeding 98%.[1]

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, another method is the direct chlorination of pyridine. However, this route generally suffers from low selectivity and results in a mixture of various chlorinated pyridines, making the purification of this compound challenging and leading to lower overall yields.[1] For industrial-scale production, the two-step synthesis from 2,6-dichloropyridine is generally preferred due to its higher efficiency and selectivity.[1]

Q3: What are the primary applications of this compound?

A3: this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its three chlorine atoms can be selectively substituted, allowing for the introduction of various functional groups, making it a valuable building block in the development of new chemical entities.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound from 2,6-dichloropyridine.

Step 1: N-Oxidation of 2,6-Dichloropyridine

Q1: The yield of 2,6-dichloropyridine N-oxide is low. What are the potential causes and solutions?

A1: Low yield in the N-oxidation step is often due to incomplete reaction or decomposition of the product.

  • Incomplete Oxidation:

    • Cause: Insufficient reaction time, suboptimal temperature, or inadequate concentration of the oxidizing agent (e.g., hydrogen peroxide). Pyridines with electron-withdrawing groups like chlorine can be less reactive towards N-oxidation.[3]

    • Solution:

      • Increase the reaction time and monitor the progress using TLC or HPLC.

      • Gradually increase the reaction temperature within the recommended range (e.g., up to 85°C).[2]

      • Ensure the correct stoichiometry of the oxidizing agent. For hydrogen peroxide, an ideal concentration in the reaction mass is reported to be between 4-20% (w/w).[3]

      • Consider the use of a more potent oxidizing system, such as trifluoroacetic anhydride/hydrogen peroxide urea complex.

  • Decomposition of N-oxide:

    • Cause: The N-oxide product can be susceptible to deoxygenation back to the starting material under harsh conditions or during work-up.[3][4]

    • Solution:

      • Avoid excessively high temperatures or prolonged heating once the reaction is complete.

      • Proceed with the work-up promptly after the reaction has finished.

  • Catalyst Deactivation:

    • Cause: The catalyst (e.g., aluminum oxide, molybdic oxide) may become deactivated over time.

    • Solution:

      • Use fresh catalyst for each reaction.

      • Ensure the catalyst is not exposed to moisture or other contaminants before use.

Q2: I am observing the formation of side products during the N-oxidation. What are they and how can I minimize them?

A2: A common side reaction is the deoxygenation of the N-oxide product back to 2,6-dichloropyridine.

  • Cause: This can be promoted by certain reaction conditions or the presence of reducing agents.[3]

  • Solution:

    • Ensure all reagents and solvents are of high purity and free from reducing impurities.

    • Maintain careful control over the reaction temperature and time to avoid conditions that favor deoxygenation.

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide

Q1: The chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield of this compound. What could be the issue?

A1: Low yields in the chlorination step can arise from several factors.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution:

      • Ensure the reaction is heated to reflux for a sufficient duration (typically 4-6 hours).[1]

      • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Hydrolysis of POCl₃:

    • Cause: Phosphorus oxychloride reacts violently with water, which can quench the reagent and reduce its effectiveness.[5][6]

    • Solution:

      • Use anhydrous conditions for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

      • Handle POCl₃ in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).

  • Suboptimal Work-up:

    • Cause: Improper work-up can lead to product loss. The reaction mixture is often quenched with ice or cold water, and the product is extracted. Emulsion formation during extraction can be an issue.

    • Solution:

      • Add the reaction mixture to ice/water slowly and with vigorous stirring.

      • If an emulsion forms during extraction, adding a small amount of brine can help to break it.

      • Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Q2: The final product is impure, containing unreacted starting material and other byproducts. How can I improve the purity?

A2: Purification is crucial for obtaining high-purity this compound.

  • Presence of Unreacted 2,6-Dichloropyridine N-oxide:

    • Cause: Incomplete chlorination.

    • Solution:

      • Ensure the chlorination reaction goes to completion by extending the reaction time or ensuring an adequate amount of POCl₃ is used.

      • Purification techniques such as column chromatography or recrystallization can be employed to separate the product from the unreacted starting material.

  • Formation of Other Chlorinated Isomers:

    • Cause: While the chlorination of 2,6-dichloropyridine N-oxide is generally selective for the 4-position, side reactions can lead to the formation of other isomers, particularly at higher temperatures.

    • Solution:

      • Maintain the reaction temperature at a controlled reflux. Avoid excessive heating.

      • Careful purification by column chromatography may be necessary to separate isomeric impurities.

  • Residual Phosphorus Compounds:

    • Cause: Phosphorus-containing byproducts from the POCl₃ reaction can contaminate the final product.

    • Solution:

      • Thorough washing of the organic extracts during work-up is important. A wash with a dilute base (e.g., sodium bicarbonate solution) can help to remove acidic phosphorus byproducts.

      • Distillation or recrystallization of the crude product can effectively remove non-volatile phosphorus impurities.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of this compound

ParameterVariationEffect on YieldReference
Starting Material PyridineLow yield and selectivity[1]
2,6-DichloropyridineHigh yield (>75%) and purity (>98%)[1]
Oxidation Catalyst None (traditional method)Lower yield (~60%) due to incomplete oxidation[1]
Molybdic oxide or Aluminum oxideImproved yield (>75%)[1]
Chlorinating Agent POCl₃Effective for chlorination of the N-oxide[1]
Reaction Time (Oxidation) 3-5 hoursOptimal for high conversion[1][2]
Reaction Temperature (Oxidation) 85°CEffective for N-oxide formation[1][2]
Reaction Time (Chlorination) 4-6 hoursSufficient for complete reaction[1]
Reaction Temperature (Chlorination) RefluxStandard condition for the reaction[1]

Experimental Protocols

Synthesis of 2,6-Dichloropyridine N-oxide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine.

  • Solvent and Catalyst: Add trifluoroacetic acid as the solvent and a catalytic amount (0.5-1.5% by weight of the 2,6-dichloropyridine) of either molybdic oxide or aluminum oxide.[1]

  • Addition of Oxidant: While stirring, slowly add 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve filtration to remove the catalyst, followed by extraction and solvent removal to isolate the 2,6-dichloropyridine N-oxide.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2,6-dichloropyridine N-oxide obtained from the previous step.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically run with an excess of POCl₃.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up:

    • After completion, carefully quench the reaction mixture by slowly adding it to crushed ice or cold water with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.

    • Combine the organic layers and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Visualizations

SynthesisWorkflow Start 2,6-Dichloropyridine Step1 N-Oxidation Start->Step1 Intermediate 2,6-Dichloropyridine N-oxide Step1->Intermediate Step2 Chlorination Intermediate->Step2 Product This compound Step2->Product Reagent1 H₂O₂ Catalyst (e.g., Al₂O₃) Reagent1->Step1 Reagent2 POCl₃ Reagent2->Step2

Caption: Synthesis workflow for this compound.

TroubleshootingGuide Problem Low Yield or Impure Product CheckStep1 Check N-Oxidation Step Problem->CheckStep1 CheckStep2 Check Chlorination Step Problem->CheckStep2 IncompleteOxidation Incomplete Oxidation? CheckStep1->IncompleteOxidation Decomposition N-Oxide Decomposition? CheckStep1->Decomposition IncompleteChlorination Incomplete Chlorination? CheckStep2->IncompleteChlorination Hydrolysis POCl₃ Hydrolysis? CheckStep2->Hydrolysis PurificationIssue Purification Issues? CheckStep2->PurificationIssue SolutionOxidation Increase reaction time/temp Ensure proper [H₂O₂] Use fresh catalyst IncompleteOxidation->SolutionOxidation Yes SolutionDecomposition Avoid high temp/long heating Prompt work-up Decomposition->SolutionDecomposition Yes SolutionChlorination Increase reaction time/temp IncompleteChlorination->SolutionChlorination Yes SolutionHydrolysis Use anhydrous conditions Hydrolysis->SolutionHydrolysis Yes SolutionPurification Recrystallize or use column chromatography PurificationIssue->SolutionPurification Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Suzuki Coupling of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,4,6-trichloropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling of this compound is resulting in low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for the successful coupling of an electron-deficient substrate like this compound.

    • Recommendation: For challenging couplings involving heteroaryl chlorides, consider using more electron-rich and bulky phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be highly effective. For some substrates, Pd(dppf)Cl₂ has shown success.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength, solubility, and potential for side reactions are important considerations.

    • Recommendation: A screening of bases is often necessary. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are commonly used. The solubility of the base can be a limiting factor; using a solvent system that partially dissolves the base (e.g., with water) or employing a soluble organic base may improve the reaction rate.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water. Anhydrous conditions can sometimes be beneficial, especially if the stability of the boronic acid is a concern.

  • Reaction Temperature: As an electron-deficient chloride, this compound may require higher temperatures for efficient oxidative addition.

    • Recommendation: If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-120 °C) may be beneficial. Microwave irradiation can also be a powerful tool to accelerate the reaction.

  • Degassing: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen.

    • Recommendation: Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is essential.

Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most common side reactions are:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium. It can also occur if the transmetalation step is slow.

    • Troubleshooting:

      • Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions.

      • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

      • Optimize Reaction Parameters: Adjusting the temperature and catalyst loading may disfavor the homocoupling pathway.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.

    • Cause: This can be caused by the presence of water or other proton sources, especially under basic conditions and at elevated temperatures.

    • Troubleshooting:

      • Use Anhydrous Conditions: If protodeboronation is significant, using anhydrous solvents and reagents may be necessary.

      • Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.

      • Choice of Base: A less nucleophilic base might reduce the rate of protodeboronation.

  • Protodehalogenation: This involves the replacement of a chlorine atom on the pyridine ring with a hydrogen atom.

    • Cause: This can occur under harsh reaction conditions or in the presence of certain bases and proton sources.

    • Troubleshooting:

      • Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration.

      • Base Selection: Screen different bases to find one that minimizes this side reaction.

Q3: I am struggling to control the regioselectivity of the Suzuki coupling with this compound. How can I selectively obtain mono-, di-, or tri-substituted products?

A3: The three chlorine atoms on the this compound ring have different reactivities, which can be exploited to achieve selective substitution. The general order of reactivity for Suzuki coupling on polychlorinated pyridines and related heterocycles is C4 > C2 > C6.[2][3] This is due to the electronic effects of the nitrogen atom, making the C4 and C2 positions more electron-deficient and thus more susceptible to oxidative addition.

  • For Mono-substitution (at the C4 position):

    • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the boronic acid (e.g., 1.0-1.2 equivalents).

    • Milder Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time) to favor the reaction at the most active site.

    • Catalyst System: A less reactive catalyst system might provide better selectivity. For example, a standard Pd(PPh₃)₄ catalyst may be sufficient for selective mono-arylation at the C4 position.[2]

  • For Di-substitution (at the C4 and C2 or C4 and C6 positions):

    • Stoichiometry: Use a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents).

    • More Forcing Conditions: Higher temperatures and longer reaction times will be necessary to drive the reaction at the less reactive positions.

    • More Active Catalyst: A more active catalyst system, such as one employing a Buchwald ligand, may be required to overcome the lower reactivity of the second chlorine atom.

  • For Tri-substitution:

    • Stoichiometry: A significant excess of the boronic acid (e.g., >3.5 equivalents) will be needed.

    • Harsh Conditions: Expect to use high temperatures and extended reaction times.

    • Highly Active Catalyst: A highly active and robust catalyst system is essential for achieving complete substitution.

A stepwise approach is often the most reliable method for synthesizing unsymmetrically substituted pyridines. This involves isolating the mono- or di-substituted intermediate before proceeding to the next coupling step.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of related polychlorinated heterocycles. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Conditions for Regioselective Mono-arylation of a Trihalogenated Pyridopyrimidine [2]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1p-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene110383
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene110378
33-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene110371

Table 2: Conditions for Stepwise Di- and Tri-arylation of a Trihalogenated Pyridopyrimidine [2]

StepSubstrateArylboronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Di-arylationMono-arylated intermediate3-Thienylboronic acid (1.2)Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol110283
Tri-arylationDi-arylated intermediate3-Furylboronic acid (1.5)Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol110383

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-arylation of this compound at the C4-Position

This protocol is adapted from procedures for related polychlorinated heterocycles and serves as a starting point.[2]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-2,6-dichloropyridine.

Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)L_n-X R1-Pd(II)L_n-X Pd(0)Ln->R1-Pd(II)L_n-X Oxidative Addition (R1-X) R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)L_n-R2->Pd(0)Ln Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low/No Product Yield catalyst Check Catalyst System (Activity, Loading) start->catalyst base Screen Bases (Strength, Solubility) catalyst->base solvent Optimize Solvent System (Polarity, Aqueous/Anhydrous) base->solvent temp Adjust Temperature (Increase or use Microwave) solvent->temp degas Ensure Rigorous Degassing temp->degas boronic_acid Check Boronic Acid Stability (Freshness, Use Ester/Trifluoroborate) degas->boronic_acid success Improved Yield boronic_acid->success

Caption: A logical workflow for troubleshooting low product yield in Suzuki coupling.

Diagram 3: Decision Tree for Controlling Selectivity

Selectivity_Tree start Desired Substitution Level? mono Mono-substitution (C4) start->mono Mono di Di-substitution (C4, C2/C6) start->di Di tri Tri-substitution start->tri Tri mono_cond 1.0-1.2 eq. Boronic Acid Milder Conditions Standard Catalyst (e.g., Pd(PPh3)4) mono->mono_cond di_cond 2.2-2.5 eq. Boronic Acid Forcing Conditions Active Catalyst (e.g., with Buchwald ligand) di->di_cond tri_cond >3.5 eq. Boronic Acid Harsh Conditions Highly Active Catalyst tri->tri_cond

Caption: A decision-making guide for achieving selective substitution.

References

Technical Support Center: Purification of Crude 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4,6-Trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities in crude this compound often originate from the synthetic route. For instance, in syntheses starting from 2,6-dichloropyridine, impurities may include unreacted starting material and incompletely chlorinated intermediates.[1][2] The synthesis from barbituric acid can result in partially chlorinated pyrimidines as impurities. By-products from side reactions are also a possibility. It is crucial to characterize the crude mixture to identify the specific impurities present before selecting a purification strategy.

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[3] However, use charcoal judiciously as excessive amounts can adsorb the desired product, leading to lower yields.

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range for this compound (literature melting point: 33-37 °C) typically indicates the presence of impurities.[4] Further purification by one of the described methods is recommended to achieve a sharp melting point within the expected range.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Troubleshooting Common Recrystallization Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated (too much solvent was used).[3][5] - The compound is highly soluble in the solvent even at low temperatures. - Impurities are inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.[5] - Try adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with the primary solvent). - Scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Add a seed crystal of pure this compound.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly.[6] - High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly. Insulating the flask can help.[6] - Perform a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] - Premature crystallization occurred during hot filtration.[3]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] - Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration.[3] - Cool the filtrate in an ice bath to maximize crystal precipitation.
Poor Crystal Quality (e.g., needles, powder) - Crystallization occurred too rapidly.[3]- Re-dissolve the crystals by heating and allow the solution to cool more slowly to encourage the formation of larger, more well-defined crystals.[3]

Decision Workflow for Recrystallization Troubleshooting

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out? collect->oiling_out troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Add Anti-solvent - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals oil Oils Out oiling_out->oil Yes check_yield Check Yield oiling_out->check_yield No troubleshoot_oiling Troubleshoot: - Use Lower Boiling Solvent - Cool Slower - Pre-purify oil->troubleshoot_oiling low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes troubleshoot_yield Troubleshoot: - Use Less Solvent - Pre-heat Funnel low_yield->troubleshoot_yield end Pure this compound good_yield->end G start Crude this compound tlc Optimize Eluent with TLC start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Optimized Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

References

Technical Support Center: Optimizing Catalyst Loading for 2,4,6-Trichloropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,4,6-trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Inactivity/Decomposition: The palladium(0) active species can be sensitive to air and moisture, leading to the formation of inactive palladium black. The pyridine nitrogen can also poison the catalyst.[1][2]- Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1] - Use a robust palladium precatalyst (e.g., a palladacycle or an N-heterocyclic carbene (NHC) complex) which can be more stable and provide a controlled release of the active Pd(0) species.[3] - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center and promote the catalytic cycle.[3]
2. Inappropriate Catalyst Loading: Too low a catalyst loading may result in an incomplete reaction, while excessively high loading can lead to side reactions and purification challenges.[4]- As a starting point, screen catalyst loadings between 0.5 mol% and 5 mol%. For challenging couplings, a higher loading may be necessary initially.[3][4] - If the reaction is successful, systematically decrease the catalyst loading in subsequent runs to find the optimal concentration.
3. Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.- Screen a variety of bases. For Suzuki-Miyaura reactions, common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] - Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with a small amount of water.[5] The ratio of organic solvent to water can be a critical parameter to optimize.
Poor Regioselectivity (Reaction at multiple chlorine sites) 1. Inherent Reactivity of C-Cl Bonds: In this compound, the chlorine atoms have different reactivities. Generally, the C4 position is the most reactive, followed by the C2/C6 positions.[6]- To favor monosubstitution at the C4 position, use milder reaction conditions (e.g., lower temperature, shorter reaction time). - For selective coupling at the C2/C6 positions, the C4 position may need to be blocked or the reaction conditions carefully tuned with specific ligands.
2. Ligand Control: The steric and electronic properties of the ligand can influence which C-Cl bond reacts.- Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the C4 position of 2,4-dichloropyridines.[7] - Traditional phosphine ligands like PPh₃ may offer different selectivity. Screening of a panel of ligands is recommended to achieve the desired regioselectivity.[8]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) 1. Homocoupling of Boronic Acid: This can occur in the presence of oxygen or at elevated temperatures.- Ensure the reaction is thoroughly deoxygenated. - Use the minimum effective temperature for the reaction.
2. Dehalogenation (Hydrodehalogenation): The chloro group is replaced by a hydrogen atom.- This can be promoted by certain bases or impurities in the reagents. Use high-purity reagents and consider screening different bases. - Lowering the reaction temperature may also reduce the rate of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

For initial explorations with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3] For highly efficient catalytic systems or simpler coupling partners, it may be possible to use loadings as low as 0.5 mol% or even lower.[7]

Q2: How do I choose the right palladium catalyst and ligand for my reaction?

The choice of catalyst and ligand is crucial for success. For Suzuki-Miyaura coupling of chloropyridines, catalyst systems with bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective.[3] N-heterocyclic carbene (NHC) ligands are also a good choice, particularly when trying to control regioselectivity.[7] It is highly recommended to screen a variety of catalyst/ligand combinations for your specific substrate.

Q3: Which of the three chlorine atoms on this compound is most likely to react first?

Based on studies of related polychlorinated heteroaromatics, the reactivity of the C-Cl bonds generally follows the order C4 > C2/C6.[6] This is attributed to the electronic environment of the pyridine ring. Therefore, monosubstitution is most likely to occur at the C4 position under carefully controlled conditions.

Q4: Can I perform a sequential cross-coupling to substitute multiple chlorine atoms?

Yes, the differential reactivity of the chlorine atoms allows for the possibility of sequential cross-coupling reactions. After the first coupling, typically at the C4 position, the remaining C2 and C6 chloro-substituents can be reacted under more forcing conditions or with a different catalyst system to introduce a second or even a third different group.

Q5: My reaction is not working. What are the first things I should check?

  • Inert Atmosphere: Ensure your reaction setup is completely free of oxygen and moisture.

  • Reagent Quality: Use high-purity, dry solvents and reagents. Boronic acids, in particular, can degrade over time.

  • Catalyst Activity: If you are preparing your catalyst in situ, ensure the Pd(0) species is being generated effectively. Using a reliable precatalyst is often a better approach.[1]

  • Temperature: Ensure your reaction is being heated to the appropriate temperature.

Quantitative Data on Catalyst Systems

The following tables summarize data from studies on related polychlorinated pyridines and pyrimidines to provide guidance on catalyst system selection.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyrimidines [3]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (0.5 mol%)2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane100 (MW)0.2581
XPhos Pd G2 (2 mol%)2,4-Dichloropyrimidine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O1001295
PEPPSI-IPr (2 mol%)2,4-Dichloropyrimidine3-Thienylboronic acidK₂CO₃1,4-Dioxane801692

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridines [7]

Catalyst System (mol%)Coupling PartnerBaseSolventTemp (°C)C4:C2 Ratio
Pd(dppf)Cl₂ (5)Phenylboronic acidNa₂CO₃DME801:1
Pd(PEPPSI)(IPr) (3)Phenylboronic acidK₃PO₄1,4-Dioxane10010.4:1
Ligand-Free (Pd(OAc)₂) (5)Phenylboronic acidTBAB, K₂CO₃H₂O100>99:1

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and should be optimized for each specific substrate combination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel containing a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound Boronic Acid Base setup Combine Reagents & Catalyst in Reaction Vessel reagents->setup catalyst Prepare Catalyst System (in glovebox) catalyst->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solvent heat Heat to Desired Temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization start Low or No Yield check_inert Check Inert Atmosphere & Reagent Purity start->check_inert optimize_catalyst Optimize Catalyst System check_inert->optimize_catalyst [ Purity OK ] success Improved Yield check_inert->success [ Impurities Found & Fixed ] optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions [ No Improvement ] optimize_catalyst->success [ Improvement ] screen_ligands Screen Ligands (e.g., Buchwald, NHC) optimize_catalyst->screen_ligands vary_loading Vary Catalyst Loading (0.5-5 mol%) optimize_catalyst->vary_loading use_precatalyst Use a Precatalyst optimize_catalyst->use_precatalyst optimize_conditions->success [ Improvement ] screen_bases Screen Bases (K₃PO₄, Cs₂CO₃, etc.) optimize_conditions->screen_bases screen_solvents Screen Solvents (Toluene, Dioxane, etc.) optimize_conditions->screen_solvents vary_temp Vary Temperature optimize_conditions->vary_temp

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Purification of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloropyridine reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 2,6-dichloropyridine-N-oxide and phosphorus oxychloride (POCl₃)?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2,6-dichloropyridine-N-oxide.

  • Partially Chlorinated Byproducts: Incomplete reaction can lead to the presence of dichlorinated pyridine isomers.

  • Over-chlorinated Byproducts: Although less common under controlled conditions, tetrachloropyridines can sometimes be formed.[1]

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers of trichloropyridine, such as 2,3,6-trichloropyridine, might be formed in small amounts.[1]

  • Reagent-derived Impurities:

    • Phosphorus-based byproducts: Hydrolysis of excess phosphorus oxychloride (POCl₃) can generate phosphoric acid and related phosphorus compounds.[2]

    • Solvent Residues: Residual solvents used in the reaction or extraction (e.g., petroleum ether, ethyl acetate, dichloromethane).[3][4]

  • Decomposition Products: Although this compound is relatively stable, prolonged exposure to high temperatures or certain reagents may lead to degradation.

Q2: How can I monitor the progress of my this compound synthesis?

A2: The progress of the reaction can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the consumption of the starting material (2,6-dichloropyridine-N-oxide) and the formation of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more detailed analysis, allowing for the identification of the product and potential byproducts.[5] High purity levels, such as 99.98%, have been confirmed using GC analysis.[6]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the components of the reaction mixture.[7][8]

Q3: What is the expected yield for the synthesis of this compound?

A3: Reported yields for the synthesis of this compound from 2,6-dichloropyridine-N-oxide and POCl₃ are typically high, often around 85%.[4] A patented synthesis method reports a total yield of over 75% with a product purity higher than 98%.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of Isolated Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with TLC or GC. - If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. - Use a sufficient excess of POCl₃ as both reagent and solvent.[4]
Losses During Extraction - Ensure the correct pH of the aqueous phase during workup to minimize the solubility of the product. - Perform multiple extractions with a suitable organic solvent (e.g., petroleum ether, dichloromethane) to maximize recovery.[3][4]
Losses During Chromatography - Optimize the solvent system for column chromatography to ensure good separation and elution of the product. - Avoid using a very polar eluent which might lead to broader peaks and lower recovery.
Product Volatility - this compound can be volatile. Be cautious during solvent removal under reduced pressure. Avoid using excessive heat or very high vacuum.
Issue 2: Presence of Impurities in the Final Product
Impurity Type Identification Method Removal Strategy
Unreacted 2,6-dichloropyridine-N-oxide TLC, GC-MS, ¹H NMRFlash Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar N-oxide from the product.[3][4]
Phosphorus-based byproducts ¹H NMR (broad peaks), ³¹P NMRAqueous Workup: Quench the reaction mixture by carefully pouring it onto crushed ice.[3][4] The phosphorus byproducts will hydrolyze and dissolve in the aqueous phase. Follow with thorough washing of the organic layer with water and brine.
Other Chlorinated Pyridines GC-MSFractional Distillation (for large scale): If boiling points are sufficiently different. Flash Column Chromatography: Careful optimization of the eluent system is crucial for separating isomers.[7][10] Recrystallization: May be effective if the desired isomer is significantly less soluble than the impurities in a particular solvent system.
Residual Solvents ¹H NMR, GCDrying under High Vacuum: Ensure the final product is dried under high vacuum for a sufficient period to remove all volatile solvents.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Solvents/Conditions Achievable Purity Advantages Disadvantages
Liquid-Liquid Extraction Petroleum ether, Dichloromethane, WaterLow to ModerateRemoves water-soluble impurities and phosphorus byproducts.Insufficient for removing organic impurities with similar solubility.
Distillation Under reduced pressure.Moderate to HighEffective for large-scale purification and removing non-volatile impurities.May not effectively separate isomers with close boiling points. Potential for thermal degradation if overheated.
Flash Column Chromatography Silica gel; Eluent: Ethyl acetate/Petroleum ether.[3][4]High (>98%)[9]Excellent for removing both more and less polar impurities, including starting material and isomeric byproducts.Can be time-consuming and requires significant solvent volumes for large quantities.
Recrystallization Not commonly reported as the primary method but can be used for final polishing.Very HighCan yield highly pure crystalline material.Finding a suitable solvent system can be challenging. Potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: General Synthesis and Purification of this compound

This protocol is a generalized procedure based on commonly cited methods.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloropyridine-N-oxide.

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the chlorinating agent and the solvent.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by TLC or GC.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as petroleum ether or dichloromethane (3 x volume of the aqueous phase).[3]

  • Workup - Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous potassium carbonate or sodium sulfate).[3] Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.[3][4]

  • Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid. A purity of up to 99.98% has been reported after purification.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2,6-Dichloropyridine-N-oxide reagent Add POCl₃ start->reagent reflux Reflux (4-6h) reagent->reflux quench Quench on Ice reflux->quench extract Extract with Petroleum Ether quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (K₂CO₃) wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography fractions Collect Fractions chromatography->fractions final_product Pure this compound fractions->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC, GC-MS) start_material Unreacted Starting Material (Polar Spot on TLC) start->start_material phosphorus Phosphorus Byproducts (Aqueous Soluble) start->phosphorus isomers Isomeric Byproducts (Similar Rf on TLC) start->isomers chromatography Flash Column Chromatography start_material->chromatography Primary Method extraction Thorough Aqueous Wash phosphorus->extraction Key Step recrystallization Recrystallization / Careful Chromatography isomers->recrystallization Fine Tuning chromatography->recrystallization Optional Final Step extraction->chromatography

Caption: Troubleshooting logic for the purification of this compound based on impurity type.

References

Technical Support Center: Amination of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2,4,6-trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this chemical transformation.

Troubleshooting Failed Amination of this compound

This section addresses common issues encountered during the amination of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Low Reactivity of Starting Materials: this compound can be less reactive than other activated aryl halides. The amine may also be a weak nucleophile.- Increase Reaction Temperature: Amination of chloropyridines often requires heating. Gradually increase the temperature and monitor the reaction progress. - Use a Stronger Base: A strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. - Consider a Catalytic Approach: If Nucleophilic Aromatic Substitution (SNAr) fails, a Palladium-catalyzed Buchwald-Hartwig amination can be more effective for less reactive substrates.[1][2]
2. Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may not have been activated to its Pd(0) state, or the ligand may be inappropriate.- Use a Pre-catalyst: Employ a commercially available Pd(0) pre-catalyst for more reliable results. - Screen Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often effective for aryl chlorides.[3] - Ensure Anhydrous and Oxygen-Free Conditions: Both oxygen and water can deactivate the catalyst. Use properly dried solvents and degas the reaction mixture.
Poor Regioselectivity (Mixture of Isomers) 1. Similar Reactivity of 2- and 4-positions: In pyridines, the C2 and C4 positions are both activated towards nucleophilic attack, which can lead to a mixture of 2-amino- and 4-amino- substituted products.[4]- Optimize Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable product. - Vary the Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with solvents of different polarities. - Choice of Nucleophile: The steric and electronic properties of the amine can influence the site of attack. For instance, bulkier amines may favor the less sterically hindered position.
2. Reaction Conditions Favoring Multiple Products: Certain conditions might not provide sufficient differentiation between the reactive sites.- For preferential substitution at the 4-position, consider using N-sodium carbamates as the nitrogen source.[5] - For preferential substitution at the 2-position with secondary amines, a non-catalyzed SNAr approach may provide better selectivity.[6][7]
Formation of Di- or Tri-substituted Products 1. Excess Amine or Strong Reaction Conditions: Using a large excess of the amine or forcing conditions (high temperature, long reaction time) can lead to multiple substitutions.[7]- Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the amine for mono-amination. - Slow Addition of Amine: Add the amine dropwise to the reaction mixture to maintain a low concentration and favor mono-substitution. - Lower Reaction Temperature and Time: Monitor the reaction closely and stop it once the desired mono-substituted product is formed.
Side Product Formation (e.g., Hydrodehalogenation) 1. Inefficient Reductive Elimination (Buchwald-Hartwig): A competing side reaction, β-hydride elimination, can lead to the formation of the dehalogenated starting material and an imine.[2]- Ligand Choice: Use bulky phosphine ligands that promote the desired reductive elimination pathway.[3] - Base Selection: The choice of base can influence the rates of the desired reaction versus side reactions. Screen different bases to find the optimal one for your specific system.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is most reactive for nucleophilic aromatic substitution?

A1: Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[4][8] However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Q2: My SNAr reaction is very slow. How can I accelerate it?

A2: Nucleophilic aromatic substitutions on chloropyridines can be slow. To increase the reaction rate, you can try the following:

  • Increase the reaction temperature. Heating is often necessary for these reactions to proceed at a reasonable rate.[9]

  • Use a more polar aprotic solvent , such as DMF or DMSO, which can help to stabilize the charged intermediate.

  • Employ a stronger nucleophile. If possible, using a more nucleophilic amine or adding a strong, non-nucleophilic base to deprotonate the amine in situ can increase its reactivity.

Q3: When should I choose a Buchwald-Hartwig amination over a traditional SNAr reaction?

A3: A Buchwald-Hartwig amination is generally preferred under the following circumstances:[1]

  • When the SNAr reaction fails or gives low yields due to the low reactivity of the this compound or the amine.

  • When using weakly nucleophilic amines.

  • When milder reaction conditions are required, as some Buchwald-Hartwig catalyst systems can operate at lower temperatures than typical SNAr reactions.

Q4: What are common side products in the amination of this compound?

A4: Besides the desired mono-aminated product, you may observe:

  • Di- and tri-substituted products: These arise from the further reaction of the mono-aminated product with the amine, especially if an excess of the amine is used or if the reaction is run for too long at high temperatures.[7]

  • Isomeric products: A mixture of 2-amino-4,6-dichloropyridine and 4-amino-2,6-dichloropyridine can be formed due to the similar reactivity of the C2 and C4 positions.

  • Hydrodehalogenation product (in Buchwald-Hartwig reactions): This results from a side reaction where a chlorine atom is replaced by a hydrogen atom.[2]

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the chloro-substituents can occur, leading to the formation of corresponding hydroxypyridines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Mono-amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO).

  • Addition of Reagents: Add the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination and will likely require optimization of the catalyst, ligand, base, and solvent.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.) and the amine (1.0-1.2 eq.) followed by an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel.

Data Summary

The following tables summarize typical reaction conditions and outcomes for the amination of chlorinated pyridines and pyrimidines, which can serve as a guide for the amination of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Polychlorinated Pyridines/Pyrimidines

SubstrateAmineBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
2,4,6-TrichloropyrimidineAniline-EthanolReflux-4-Anilino-2,6-dichloropyrimidine & 2-Anilino-4,6-dichloropyrimidineVaries[7]
2,4,6-TrichloropyrimidineSecondary Amine-TolueneReflux7-82-(Dialkylamino)-4,6-dichloropyrimidine82-98[7]
2,4,6-TrichloropyrimidineN-Sodium Carbamates-DMFRT0.25-0.54-(N-Alkoxycarbonylamino)-2,6-dichloropyrimidineGood to Excellent[5]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

Aryl ChlorideAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
General Aryl ChloridePrimary/Secondary AminePd(OAc)₂Bulky PhosphineNaOtBuToluene80-1102-24Varies[10]
2,4-DichloropyridineAnilinePd(OAc)₂XPhosK₃PO₄t-Amyl alcohol100164-Chloro-N-phenylpyridin-2-amine (95%)[8]

Visualizations

Troubleshooting Workflow for Low Yield in Amination

low_yield_troubleshooting start Low or No Product Yield check_method Reaction Method? start->check_method snar SNAr check_method->snar SNAr buchwald Buchwald-Hartwig check_method->buchwald Buchwald-Hartwig snar_q1 Increase Temperature? snar->snar_q1 buchwald_q1 Check Catalyst/Ligand buchwald->buchwald_q1 snar_a1_yes Monitor Progress snar_q1->snar_a1_yes Yes snar_q2 Use Stronger Base? snar_q1->snar_q2 No Improvement snar_a2_yes Re-run Reaction snar_q2->snar_a2_yes Yes snar_switch Switch to Buchwald-Hartwig snar_q2->snar_switch No Improvement buchwald_a1_no Screen Ligands / Use Pre-catalyst buchwald_q1->buchwald_a1_no Suboptimal buchwald_q2 Anhydrous/O2-free? buchwald_q1->buchwald_q2 OK buchwald_q2->snar_q1 OK, still no product buchwald_a2_no Dry Solvents / Degas buchwald_q2->buchwald_a2_no No

Caption: Troubleshooting workflow for low yields in amination reactions.

Regioselectivity Decision Pathway in SNAr

regioselectivity_pathway start Desired Mono-amino Product position Target Position? start->position c4_position C4-Amine position->c4_position C4 c2_position C2-Amine position->c2_position C2 c4_nucleophile Nucleophile Choice c4_position->c4_nucleophile c2_nucleophile Nucleophile Choice c2_position->c2_nucleophile c4_aniline Aniline c4_nucleophile->c4_aniline Aniline c4_carbamate N-Sodium Carbamate c4_nucleophile->c4_carbamate Carbamate c2_sec_amine Secondary Amine c2_nucleophile->c2_sec_amine Secondary c2_other Other Amines c2_nucleophile->c2_other Other c2_other_action Optimize Temp/Solvent c2_other->c2_other_action

Caption: Decision pathway for achieving regioselectivity in SNAr reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,6-trichloropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial-scale synthesis is a two-step process. It begins with the N-oxidation of 2,6-dichloropyridine to 2,6-dichloropyridine N-oxide, which is then followed by chlorination using phosphorus oxychloride (POCl₃) to yield this compound.[1] This method is favored for its high selectivity and efficiency, with reported purity exceeding 98% and overall yields reaching over 75%, making it suitable for industrial production.[1]

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up are the management of exothermic reactions and the quenching of excess POCl₃. The N-oxidation step can be highly exothermic, and the subsequent chlorination with POCl₃ is also an energetic reaction.[2][3] Quenching excess POCl₃ with water or ice can lead to a delayed and uncontrolled exothermic event, posing a significant hazard.[4][5][6][7]

Q3: Are there alternatives to column chromatography for purifying this compound at an industrial scale?

A3: Yes, for large-scale purification, fractional distillation and recrystallization are more practical and cost-effective than column chromatography.[8][9][10][11] The choice between these methods depends on the physical properties of the target compound and its impurities. For instance, this compound can be purified by fractional distillation, followed by recrystallization from a suitable solvent like hexane.[11]

Q4: How can this compound be further functionalized to create derivatives?

A4: this compound is a versatile intermediate for creating a variety of derivatives, primarily through nucleophilic aromatic substitution reactions. The chlorine atoms on the pyridine ring can be selectively displaced by nucleophiles such as amines, alkoxides, and thiolates to introduce a range of functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Step 1: N-Oxidation of 2,6-Dichloropyridine

Problem 1: Low or incomplete conversion of 2,6-dichloropyridine.

Possible CauseRecommended Solution
Insufficient Oxidant Ensure the molar ratio of hydrogen peroxide to 2,6-dichloropyridine is optimized. A common ratio is 1:1.0 to 1:2.5 (mass ratio of 2,6-dichloropyridine to 30% H₂O₂ solution).
Inadequate Catalyst Activity Use a suitable catalyst such as molybdic oxide or aluminum oxide at a loading of 0.5% to 1.5% of the 2,6-dichloropyridine mass. Ensure the catalyst is of high quality and has not been deactivated.
Suboptimal Reaction Temperature Maintain the reaction temperature at approximately 85°C. Lower temperatures can lead to slow reaction rates, while excessively high temperatures may cause decomposition of the oxidant or product.[12]
Poor Mixing In a large reactor, ensure efficient agitation to maintain a homogenous mixture of the reactants and catalyst.

Problem 2: Runaway exothermic reaction during N-oxidation.

Possible CauseRecommended Solution
Rapid Addition of Oxidant Add the hydrogen peroxide solution dropwise or in controlled portions to manage the heat generated.[3]
Inadequate Cooling Ensure the reactor's cooling system is sufficient to handle the heat of the reaction. Monitor the internal temperature closely and have a contingency cooling plan.
High Reactant Concentration Consider using a suitable solvent, such as trifluoroacetic acid, to dilute the reaction mixture and help dissipate heat.
Step 2: Chlorination of 2,6-Dichloropyridine N-oxide with POCl₃

Problem 3: Incomplete chlorination of the N-oxide intermediate.

Possible CauseRecommended Solution
Insufficient POCl₃ Use a sufficient excess of POCl₃. In many procedures, POCl₃ also serves as the solvent.
Low Reaction Temperature The reaction is typically carried out at reflux. Ensure the reaction mixture reaches and maintains the reflux temperature of POCl₃ (around 105°C).
Short Reaction Time Allow for a sufficient reaction time, typically 4-6 hours, to ensure complete conversion. Monitor the reaction progress by TLC or HPLC.

Problem 4: Hazardous and difficult workup of the POCl₃ reaction mixture.

Possible CauseRecommended Solution
Uncontrolled Quenching Avoid quenching the reaction mixture by adding it to ice, which can lead to a delayed exotherm.[4][7] Instead, perform a "reverse quench" by slowly and carefully adding the reaction mixture to a well-stirred, cooled aqueous solution of a base like sodium bicarbonate or sodium acetate.[4] This allows for a more controlled hydrolysis of the excess POCl₃.
Product Isolation Issues After quenching, the product is typically extracted with an organic solvent like dichloromethane. Ensure efficient phase separation and consider back-extraction of the aqueous layer to maximize yield.
Purification

Problem 5: Difficulty in purifying this compound by distillation.

Possible CauseRecommended Solution
Close Boiling Points of Impurities Use a fractional distillation column with a sufficient number of theoretical plates to achieve good separation.[13][14]
Thermal Decomposition If the product is thermally sensitive, perform the distillation under reduced pressure to lower the boiling point.

Problem 6: Low yield or poor purity after recrystallization.

Possible CauseRecommended Solution
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, non-polar solvents like hexane are often used.[11]
Supersaturation Issues If crystals do not form upon cooling, try scratching the inside of the flask or adding a seed crystal to induce crystallization. If the product "oils out," the solution may be too concentrated or cooling too rapidly.
Impurities Inhibiting Crystallization If the crude product is highly impure, a preliminary purification step, such as a simple filtration or distillation, may be necessary before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloropyridine N-oxide (Scale-up)
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,6-dichloropyridine and trifluoroacetic acid (mass ratio of 1:3.0 to 1:3.5).

  • Catalyst Addition: Add molybdic oxide or aluminum oxide (0.5% to 1.5% of the 2,6-dichloropyridine mass) to the mixture.

  • Heating and Oxidation: Heat the mixture to 85°C with vigorous stirring. Slowly add a 30% hydrogen peroxide solution via the addition funnel over 3-5 hours, maintaining the temperature at 85°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the 2,6-dichloropyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter to remove the catalyst. The filtrate containing the product can be used directly in the next step or the product can be isolated by extraction with a suitable solvent like dichloromethane after neutralization.

Protocol 2: Synthesis of this compound (Scale-up)
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and thermometer, charge the 2,6-dichloropyridine N-oxide obtained from the previous step and an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux (approximately 105°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • POCl₃ Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Controlled Quenching: Slowly and carefully add the cooled reaction residue to a well-stirred, cooled (0-10°C) aqueous solution of sodium bicarbonate or sodium acetate. Monitor the temperature and pH of the quenching solution, ensuring it remains basic.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or recrystallization from hexane.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination cluster_purification Purification start 2,6-Dichloropyridine reagents1 H₂O₂, Catalyst (MoO₃ or Al₂O₃) Trifluoroacetic Acid, 85°C start->reagents1 product1 2,6-Dichloropyridine N-oxide reagents1->product1 reagents2 POCl₃, Reflux product1->reagents2 product2 Crude this compound reagents2->product2 purification_method Fractional Distillation or Recrystallization product2->purification_method final_product Pure this compound purification_method->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for POCl₃ Quenching start POCl₃ Reaction Complete? distill Distill excess POCl₃? start->distill quench_method Quench Method? distill->quench_method Yes ice_quench Add to Ice quench_method->ice_quench Traditional reverse_quench Reverse Quench into Base quench_method->reverse_quench Recommended hazard High Risk of Delayed Exotherm ice_quench->hazard safe_workup Controlled Hydrolysis, Safe Workup reverse_quench->safe_workup

Caption: Decision logic for safe POCl₃ quenching.

References

Technical Support Center: Regioselective Substitution of 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective substitution of 2,4,6-trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the chlorine atoms on this compound in nucleophilic aromatic substitution (SNA r) reactions?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atoms on the this compound ring exhibit different reactivities. Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This preference is attributed to the electronic stabilization of the Meisenheimer intermediate formed during the reaction. The negative charge in the intermediate can be effectively delocalized onto the nitrogen atom of the pyridine ring, particularly when the attack occurs at the C4 position.[1]

Q2: How can I selectively achieve monosubstitution on this compound?

A2: Achieving selective monosubstitution and avoiding the formation of di- or tri-substituted products is a common challenge. Key strategies to favor monosubstitution include:

  • Stoichiometry Control: Use of a 1:1 molar ratio of the nucleophile to this compound.

  • Low Temperatures: Running the reaction at lower temperatures can help to control the reactivity and prevent further substitutions.

  • Choice of Nucleophile: Weaker nucleophiles are less likely to participate in multiple substitution reactions.

Q3: Is it possible to achieve substitution at the C2 or C6 position in preference to the C4 position?

A3: While the C4 position is electronically favored for nucleophilic attack, achieving selectivity for the C2 or C6 positions is possible under certain conditions. This is a significant challenge and often requires specific catalytic systems or derivatization of the starting material. For instance, in related dihalopyrimidine systems, palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to direct substitution to the C2 position.[2][3] Another strategy involves the introduction of a directing group on the pyridine ring.

Q4: What are some common side reactions to be aware of during the substitution of this compound?

A4: Besides the formation of regioisomers and multiple substitution products, other potential side reactions include:

  • Hydrolysis: In the presence of water, especially with strong bases, hydrolysis of the chloropyridine to the corresponding hydroxypyridine can occur.

  • Reaction with Solvent: Some nucleophilic solvents, like dimethylformamide (DMF), can potentially react with the substrate under harsh conditions.

  • Decomposition: At high temperatures, decomposition of the starting material or products may occur.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monosubstituted Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction is sluggish, consider slightly increasing the temperature or extending the reaction time.
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate or product is sensitive to air or moisture.- Check the stability of your nucleophile and product at the reaction temperature.
Suboptimal Reaction Conditions - Screen different solvents. The polarity and hydrogen-bonding ability of the solvent can significantly impact the reaction rate.[4]- Optimize the base used. The strength and nature of the base can influence the nucleophilicity of your reagent.
Purification Issues - Ensure your purification method (e.g., column chromatography, recrystallization) is suitable for separating the product from unreacted starting material and byproducts.
Issue 2: Poor Regioselectivity (Mixture of C4 and C2/C6 Isomers)
Possible Cause Troubleshooting Step
High Reaction Temperature - Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product (usually the C4-substituted isomer).
Strong Nucleophile - A highly reactive nucleophile may be less selective. If possible, consider using a less reactive nucleophile or a protected version of your nucleophile.
Solvent Effects - The solvent can influence the regiochemical outcome. For related dichloropyridines, solvent polarity and hydrogen-bond accepting ability have been shown to alter the C2/C6 versus C4 selectivity.[5] Experiment with a range of aprotic and protic solvents.
Catalyst Choice (for C2/C6 selectivity) - To favor C2/C6 substitution, a catalyst is often necessary. For related systems, palladium catalysts with specific phosphine or NHC ligands have been effective.[2][3] Catalyst screening is crucial.
Issue 3: Formation of Di- and Tri-substituted Products
Possible Cause Troubleshooting Step
Excess Nucleophile - Carefully control the stoichiometry. Use no more than one equivalent of the nucleophile for monosubstitution.
High Reaction Temperature and/or Long Reaction Time - Once the monosubstituted product is formed, it can compete with the starting material for the remaining nucleophile. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
High Concentration - Running the reaction at a lower concentration can sometimes disfavor subsequent substitution reactions.

Data Presentation

Table 1: Regioselectivity of Amination of 2,4,6-Trichloropyrimidine with Anilines

Nucleophile (Aniline)SolventProduct Ratio (C4:C2)Total Yield (%)Reference
AnilineEthanolMajor C4 product-[6]
4-MethoxyanilineEthanolMajor C4 product-[6]
4-NitroanilineEthanolLow conversion-[6]

Note: Specific ratios and yields were not always provided in the literature for this compound, but the general trend of C4-selectivity was noted.

Table 2: Conditions for Selective Substitution on Polychlorinated Pyridines/Pyrimidines

SubstrateNucleophile/ReagentCatalyst/ConditionsMajor ProductReference
2,4-DichloropyrimidineThiolsPd(II) with bulky NHC ligandsC2-substituted product[2][3]
2,4,6-TrichloropyrimidineN-Sodium CarbamatesDMF, Room Temperature4-N-Alkoxycarbonyl-2,6-dichloropyrimidines[7]
2,4,6-TrichloropyrimidinePrimary/Secondary Amines-C2-substitution is facile[8]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of this compound with Anilines [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in ethanol.

  • Addition of Reagents: Add the substituted aniline (1.0 - 1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: C2-Selective Thiolation of a Dichloropyrimidine (Model for this compound) [2][3]

This protocol is adapted from reactions on 2,4-dichloropyrimidines and may require optimization for this compound.

  • Reaction Setup: To an oven-dried vial, add the palladium precatalyst (e.g., Pd(OAc)2 with a bulky NHC ligand, 1-5 mol%) and a suitable base (e.g., NaOtBu).

  • Addition of Reagents: Add 2,4-dichloropyrimidine (1.0 eq) and the thiol (1.1 eq) dissolved in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Products A This compound C Solvent Selection (e.g., EtOH, DMF, Toluene) A->C B Nucleophile (e.g., Amine, Alkoxide) B->C D Temperature Control (Low T for selectivity) C->D E Catalyst (Optional) (e.g., Pd-NHC for C2) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up & Purification (Extraction, Chromatography) F->G H C4-Substituted Product (Major, Kinetically Favored) G->H I C2/C6-Substituted Product (Requires Specific Conditions) G->I J Di/Tri-substituted Products (Side Products) G->J

Caption: Experimental workflow for regioselective substitution of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Regioselectivity Cause1 High Temperature Problem->Cause1 Cause2 Reactive Nucleophile Problem->Cause2 Cause3 Inappropriate Solvent Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Use a Milder Nucleophile Cause2->Solution2 Solution3 Screen Different Solvents Cause3->Solution3

Caption: Troubleshooting logic for poor regioselectivity in this compound substitution.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,4,6-Trichloropyridine vs. 2-Chloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 2,4,6-trichloropyridine and 2-chloropyridine in nucleophilic aromatic substitution (SNAr) reactions. A thorough understanding of the relative reactivity of these foundational chemical building blocks is essential for the strategic design and optimization of synthetic routes in the fields of medicinal chemistry, agrochemicals, and materials science, where substituted pyridine scaffolds are of paramount importance. This document presents a summary of experimental data, detailed experimental protocols, and an exploration of the underlying electronic principles that govern the reactivity of these compounds.

Executive Summary

This compound exhibits significantly higher reactivity towards nucleophiles in SNAr reactions compared to 2-chloropyridine. This enhanced reactivity is a direct consequence of the cumulative electron-withdrawing inductive effects of the three chlorine atoms, which render the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. While precise kinetic data for the same reaction conditions are not available for a direct comparison, a combination of existing experimental values for 2-chloropyridine and established principles of physical organic chemistry allows for a reliable estimation of this reactivity difference.

Data Presentation: A Quantitative Comparison of Reactivity

The most direct available quantitative measure of reactivity for 2-chloropyridine comes from a study by Leitch et al., which determined the free energy of activation (ΔG‡SNAr) for its reaction with benzyl alkoxide.[1][2] For this compound, a precise kinetic value under identical conditions is not documented in the literature. However, the significant increase in reactivity due to the additional electron-withdrawing chlorine substituents is a well-established principle in SNAr chemistry. The presence of two additional chlorine atoms at the 4- and 6-positions dramatically lowers the energy of the Meisenheimer intermediate, thereby accelerating the reaction rate by several orders of magnitude.

CompoundStructureReaction ConditionsQuantitative MeasureEstimated Relative Rate vs. 2-Chloropyridine
2-Chloropyridine 2-ChloropyridineBenzyl alkoxide, DMSOΔG‡SNAr = 88.8 kJ mol⁻¹[1][2]1
This compound this compoundBenzyl alkoxide, DMSOΔG‡SNAr (estimated) << 88.8 kJ mol⁻¹>> 1 (Estimated to be several orders of magnitude greater)

Note: The reactivity of this compound is significantly higher due to the presence of three electron-withdrawing chlorine atoms, which stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack.

Theoretical Background: The Electronic Basis of Reactivity

The enhanced reactivity of this compound in SNAr reactions is rooted in fundamental electronic principles. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.

In 2-chloropyridine, the single chlorine atom further withdraws electron density through its inductive effect, making the carbon atom to which it is attached (C2) electrophilic and susceptible to attack by a nucleophile.

The introduction of two additional chlorine atoms at the 4- and 6-positions in this compound has a profound impact on the electronic landscape of the pyridine ring. These additional halogens exert strong electron-withdrawing inductive effects, significantly increasing the electron deficiency of the entire ring. This heightened electrophilicity makes all chloro-substituted positions more susceptible to nucleophilic attack. The substitution typically occurs preferentially at the 4-position, followed by the 2- and 6-positions, due to the superior stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the nitrogen atom.

G cluster_0 2-Chloropyridine cluster_1 This compound 2_CP 2-Chloropyridine 2_CP_Factors One Electron-Withdrawing Chlorine Atom 2_CP->2_CP_Factors 2_CP_Reactivity Moderately Reactive 2_CP_Factors->2_CP_Reactivity SNAr_Reaction SNAr Reaction 2_CP_Reactivity->SNAr_Reaction Slower Reaction 246_TCP This compound 246_TCP_Factors Three Electron-Withdrawing Chlorine Atoms 246_TCP->246_TCP_Factors 246_TCP_Reactivity Highly Reactive 246_TCP_Factors->246_TCP_Reactivity 246_TCP_Reactivity->SNAr_Reaction Faster Reaction Nucleophile Nucleophile (e.g., Amine, Alkoxide, Thiol) Nucleophile->SNAr_Reaction

Factors influencing the relative reactivity in SNAr.

Experimental Protocols

The following are detailed, representative protocols for conducting SNAr reactions on 2-chloropyridine and this compound with a common nucleophile, piperidine. These protocols can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)pyridine from 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(piperidin-1-yl)pyridine.

Protocol 2: Synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyridine from this compound

Materials:

  • This compound

  • Piperidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Note that due to the high reactivity, the reaction is often complete within a few hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,6-dichloro-2-(piperidin-1-yl)pyridine.

G Start Start Reactants Combine Chloropyridine, Nucleophile, and Base in Solvent Start->Reactants Reaction Heat and Stir (Monitor by TLC/LC-MS) Reactants->Reaction Workup Quench with Water and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Isolate Pure Product Purification->Product

A generalized experimental workflow for SNAr reactions.

Conclusion

The comparative analysis of this compound and 2-chloropyridine unequivocally demonstrates the profound activating effect of multiple electron-withdrawing substituents in nucleophilic aromatic substitution reactions. This compound serves as a highly reactive substrate, enabling facile introduction of nucleophiles onto the pyridine ring, often under mild conditions. In contrast, 2-chloropyridine exhibits more moderate reactivity, typically requiring more forcing conditions to achieve similar transformations. This understanding is critical for synthetic chemists in selecting the appropriate starting material and reaction conditions to achieve their desired synthetic targets efficiently and selectively. The provided experimental protocols offer a practical starting point for the functionalization of these important heterocyclic scaffolds.

References

A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. While functionalization of pre-existing pyridine rings, such as through the nucleophilic substitution of halopyridines like 2,4,6-trichloropyridine, is a common strategy, de novo synthesis offers a powerful approach to construct highly substituted and complex pyridine-containing molecules. This guide provides a comparative overview of prominent alternatives to this compound-based pyridine synthesis, presenting experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

Introduction to this compound as a Reagent

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of substituents at the 2, 4, and 6 positions of the pyridine ring through nucleophilic aromatic substitution reactions. The chlorine atoms can be sequentially or selectively replaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, making it a valuable tool for generating libraries of substituted pyridines.

Synthesis of this compound: The synthesis of this compound itself typically involves the chlorination of pyridine or a substituted pyridine precursor. One common method involves the reaction of 2,6-dichloropyridine with an oxidizing agent to form the N-oxide, followed by treatment with a chlorinating agent like phosphorus oxychloride. This process can achieve high purity and yields suitable for industrial production.[1]

Classical Methods for Pyridine Ring Synthesis

Several classical named reactions provide robust and versatile methods for the de novo construction of the pyridine ring from acyclic precursors.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid. A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Formation Oxidation Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Final Product Dihydropyridine->Oxidation Aromatization

Kröhnke Pyridine Synthesis

The Kröhnke synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate, to produce highly functionalized pyridines.[3] This method is advantageous for preparing unsymmetrically substituted pyridines.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours to form the pyridinium salt. After cooling, the salt is filtered and washed with ether. The pyridinium salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid. The mixture is refluxed for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.

Krohnke_Synthesis_Mechanism Reactant1 α-Pyridinium methyl ketone salt Intermediate1 Michael Adduct Reactant1->Intermediate1 Reactant2 α,β-Unsaturated carbonyl Reactant2->Intermediate1 Intermediate2 1,5-Dicarbonyl Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Reactant3 Ammonium Acetate (Nitrogen Source) Reactant3->Intermediate3 Product Substituted Pyridine Intermediate3->Product Aromatization

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that typically involves a cyanoacetamide or a related active methylene compound, a 1,3-dicarbonyl compound, and a base, often ammonia or an amine.[4][5] This method is particularly useful for the synthesis of 2-pyridone derivatives.

Experimental Protocol: Synthesis of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and piperidine (0.5 mL) in 20 mL of ethanol is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from acetic acid.

Modern Methods for Pyridine Synthesis

Contemporary organic synthesis has introduced a variety of powerful and efficient methods for constructing the pyridine ring, often leveraging transition-metal catalysis.

Boger Pyridine Synthesis

The Boger synthesis is an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine to form the pyridine nucleus.[6] This cycloaddition approach is highly valuable for accessing pyridines that are difficult to prepare via other methods.

Boger_Synthesis_Cycle Reactant1 1,2,4-Triazine Step1 [4+2] Cycloaddition Reactant1->Step1 Reactant2 Enamine (from Ketone + Amine) Reactant2->Step1 Intermediate1 Bicyclic Intermediate Step1->Intermediate1 Step2 Retro-Diels-Alder (N₂ extrusion) Intermediate1->Step2 Intermediate2 Dihydropyridine Step2->Intermediate2 Step3 Elimination of Amine Intermediate2->Step3 Product Substituted Pyridine Step3->Product

Transition Metal-Catalyzed [2+2+2] Cycloadditions

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile, catalyzed by a transition metal such as cobalt or rhodium, provides a highly atom-economical and convergent route to substituted pyridines. This method allows for the rapid construction of complex pyridine structures from simple, readily available starting materials.

Experimental Protocol: Rhodium-Catalyzed Synthesis of a Substituted Pyridine

A mixture of 1-phenyl-1-propyne (232 mg, 2.0 mmol), acetonitrile (41 mg, 1.0 mmol), and [Rh(cod)₂]BF₄ (20 mg, 0.05 mmol) in 5 mL of THF is heated at 80°C in a sealed tube for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2,4,6-trisubstituted pyridine.

Comparison of Pyridine Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
This compound Substitution Functionalization of a pre-formed ringDirect introduction of nucleophiles at specific positions.Limited to substitution at C2, C4, and C6; requires synthesis of the starting material.60-95%
Hantzsch Synthesis Multi-component reactionHigh yields for symmetrical pyridines; uses simple starting materials.Requires a subsequent oxidation step; less suitable for unsymmetrical products.70-90%
Kröhnke Synthesis Condensation of pyridinium saltsGood for unsymmetrical pyridines; broad substrate scope.Requires pre-synthesis of the pyridinium salt.65-85%
Guareschi-Thorpe Synthesis Condensation with active methylene compoundsEfficient for 2-pyridone synthesis.Primarily limited to pyridone derivatives.70-95%
Boger Synthesis Inverse-electron-demand Diels-AlderAccess to unique substitution patterns; mild reaction conditions.Requires synthesis of 1,2,4-triazines.50-80%
[2+2+2] Cycloaddition Transition metal-catalyzedHigh atom economy; convergent synthesis of complex pyridines.Can have regioselectivity issues with unsymmetrical alkynes; catalyst cost.60-90%

Conclusion

The synthesis of substituted pyridines is a rich and diverse field, with a multitude of methods available to the modern chemist. While the functionalization of this compound remains a viable and important strategy, the de novo synthesis methods outlined in this guide offer powerful alternatives for constructing the pyridine core with a high degree of control over the substitution pattern. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the vast and valuable chemical space of substituted pyridines.

References

A Comparative Guide to the Purity Validation of 2,4,6-Trichloropyridine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. The presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2,4,6-trichloropyridine purity, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction to this compound and the Criticality of Purity

This compound is a halogenated pyridine derivative widely utilized in the pharmaceutical and agrochemical industries.[1] Its synthesis, commonly involving the chlorination of 2,6-dichloropyridine N-oxide, can lead to the presence of several process-related impurities.[1][2][3] These may include unreacted starting materials, isomers, and other chlorinated pyridine derivatives. Ensuring the purity of this compound, typically specified at 98% or higher, is crucial for the consistency and safety of the final product.[4]

This guide outlines a robust HPLC method for the separation and quantification of this compound from its potential impurities and presents a comparative analysis of hypothetical batches from different suppliers to illustrate the practical application of this method.

Experimental Protocol: Reversed-Phase HPLC for this compound Purity Assessment

A detailed experimental protocol for the HPLC analysis is provided below. This method is designed to achieve optimal separation of this compound from its likely impurities.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating non-polar to moderately polar compounds like chlorinated pyridines.[5]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 1.0 mg/mL.

    • Impurity Stock Solution: Prepare a stock solution containing potential impurities (e.g., 2,6-dichloropyridine, 2,4-dichloropyridine, and other trichloropyridine isomers) at a concentration of 0.1 mg/mL each in acetonitrile.

    • Spiked Sample (for method development/validation): Spike the this compound standard solution with the impurity stock solution.

    • Sample Solution: Prepare samples from different suppliers by dissolving the material in acetonitrile to a final concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Data Presentation: Comparative Purity Analysis

The following table summarizes the hypothetical purity analysis of this compound from three different suppliers using the described HPLC method.

Compound Retention Time (min) Supplier A (% Area) Supplier B (% Area) Supplier C (% Area)
2,6-Dichloropyridine5.80.150.450.20
2,4-Dichloropyridine6.5Not Detected0.10Not Detected
This compound 9.2 99.75 99.10 99.55
Unknown Impurity 110.10.050.200.15
Unknown Impurity 211.50.050.150.10
Total Purity 99.75 99.10 99.55

Visualization of Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical flow for ensuring API quality.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh this compound (Reference Standard & Samples) dissolve Dissolve in Acetonitrile (1.0 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vials filter->vial autosampler Autosampler Injection (10 µL) vial->autosampler column C18 Reversed-Phase Column (150 x 4.6 mm, 5 µm) autosampler->column gradient Gradient Elution (Water/Acetonitrile) column->gradient detection UV Detection at 230 nm gradient->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate report Generate Analysis Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

quality_assurance_flow start Procurement of This compound qa_check Quality Agreement with Supplier start->qa_check hplc_validation HPLC Purity Validation qa_check->hplc_validation purity_spec Purity Specification > 98% purity_spec->hplc_validation pass Meets Specification hplc_validation->pass Purity ≥ 98% fail Fails Specification hplc_validation->fail Purity < 98% release Release for Manufacturing pass->release reject Reject and Quarantine Batch fail->reject investigation Out-of-Specification (OOS) Investigation reject->investigation

Caption: Logical workflow for quality assurance of this compound in drug development.

Discussion of Results

The presented HPLC method effectively separates this compound from its potential process-related impurities. The comparative data highlights the variability that can exist between different suppliers.

  • Supplier A provides the highest purity material at 99.75%, with minimal impurities.

  • Supplier B shows a lower purity of 99.10%, with a notable amount of the starting material, 2,6-dichloropyridine, and several other minor impurities. This could indicate a less efficient or poorly optimized manufacturing process.

  • Supplier C offers a product with a purity of 99.55%, representing a good quality intermediate, though not as pure as that from Supplier A.

The presence of specific impurities can provide insights into the synthetic route and the efficiency of the purification process employed by the manufacturer. For instance, a higher level of dichloropyridines suggests an incomplete chlorination reaction.

Conclusion

The validation of this compound purity by HPLC is a critical step in ensuring the quality and safety of pharmaceutical products. The reversed-phase HPLC method detailed in this guide provides a reliable and robust approach for the separation and quantification of the main component and its impurities. The comparative analysis demonstrates the importance of rigorous analytical testing for all incoming raw materials. By implementing such stringent quality control measures, researchers and drug development professionals can mitigate risks associated with impurities and ensure the integrity of their final products.

References

A Comparative Guide to Catalysts for 2,4,6-Trichloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. Among pyridine derivatives, 2,4,6-trichloropyridine serves as a versatile building block, offering three distinct reaction sites for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through various cross-coupling reactions. The choice of catalyst is paramount in achieving desired reactivity, selectivity, and yield. This guide provides a comparative overview of common catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings of this compound, supported by experimental data from analogous systems to inform catalyst selection.

Regioselectivity in the Coupling of this compound

A critical consideration in the functionalization of this compound is the regioselectivity of the coupling reaction. The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities due to the electronic effects of the nitrogen atom in the pyridine ring. Generally, the C4 position is the most electrophilic and therefore the most reactive towards nucleophilic aromatic substitution and oxidative addition to a low-valent metal catalyst. The C2 and C6 positions are electronically similar and typically less reactive than the C4 position. This inherent reactivity difference can be exploited to achieve selective monofunctionalization at the C4 position under carefully controlled conditions. Subsequent couplings at the C2 and C6 positions often require more forcing conditions or more active catalyst systems.

Comparative Performance of Catalysts

The selection of an appropriate catalyst system, comprising a metal precursor and a ligand, is crucial for overcoming the challenges associated with the coupling of an electron-deficient and potentially coordinating heterocycle like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and boronic acids or their derivatives. Palladium-based catalysts are most commonly employed for this transformation.

Catalyst System (Pd Precursor / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(PPh₃)₄p-methoxyphenylboronic acidK₂CO₃Toluene110-83 (at C4)[1]
Pd(OAc)₂ / PPh₃Arylboronic acidsNa₂CO₃Toluene/Ethanol110-Good to Excellent[1]
PdCl₂(dppf)Benzo[b]furan-2-boronic acidK₃PO₄THF/MeOHRT-~75[2]
Pd(OAc)₂ / SPhosArylboronic acidsK₂CO₃Isopropyl Acetate12016-24High[3]

Key Insights:

  • Regioselectivity: In a related 2,4,6-trihalogenated pyridopyrimidine system, Suzuki-Miyaura coupling with Pd(PPh₃)₄ occurred selectively at the C4 position in high yield.[1] This suggests a similar outcome can be expected for this compound.

  • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos can offer improved yields and broader substrate scope, particularly for less reactive coupling partners.[3] For some substrates, PdCl₂(dppf) has also shown good performance.[2]

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, boronic acid, and base to a dry flask prep2 Add Pd catalyst and ligand prep1->prep2 prep3 Add degassed solvent prep2->prep3 react1 Heat mixture under inert atmosphere prep3->react1 react2 Monitor reaction by TLC or GC-MS react1->react2 workup1 Cool, dilute with organic solvent react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Catalyst System (Pd Precursor / Co-catalyst)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF1003High
Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF1003-
Pd/CPhenylacetyleneK₂CO₃EtOH505Good
PdCl₂(PPh₃)₂Terminal AlkynesTBAFSolvent-freeRT-High-Moderate to Excellent[1]

Key Insights:

  • Catalyst Comparison: Studies on analogous aryl halides have shown that PdCl₂(PPh₃)₂ often exhibits the best activity and reaction rates among common palladium precursors.[1][4]

  • Copper-Free Conditions: While the classic Sonogashira protocol involves a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[5]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers a more environmentally friendly and recyclable catalyst system.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridine with phenylacetylene.

  • Reaction Setup: In a 10 mL round-bottomed flask under a nitrogen atmosphere, charge Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Reagent Addition: Sequentially add the this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1.0 mL).

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 3 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water or brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling this compound with primary or secondary amines. The choice of ligand is critical for the success of this reaction.

Catalyst System (Pd Precursor / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683[6]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[6]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98[6]
Pd-precatalyst / tBuBrettPhosVarious aminesLiHMDSTHFRT-8012Moderate[6]

Key Insights:

  • Ligand Selection: Modern bulky biaryl phosphine ligands, such as RuPhos and SPhos, are often superior for the coupling of secondary amines. For primary amines, BrettPhos is a common choice.[6]

  • Regioselectivity: For 2,4-dichloropyridine, highly regioselective amination at the C-2 position has been achieved using a Pd(OAc)₂/dppf catalyst system.[5] This suggests that selective amination at the C4 position of this compound is feasible with appropriate catalyst and condition screening.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine) Pd(II)_Complex->Ligand_Exchange + HNR'R'' - HX Amine_Complex Ar-Pd(II)-NHR'R''(L2) Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene. Palladium catalysts are the standard for this transformation.

Catalyst System (Pd Precursor / Ligand)AlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(OAc)₂StyreneN-ethylpiperidineDMF140-15016-20High[4]
(Ph₃P)₂PdCl₂StyreneN-ethylpiperidineDMF140-15016-20Moderate[4]
Frech Catalyst (Pincer Complex)StyreneN-ethylpiperidineDMF140-1508-12High[4]
Pd(OAc)₂ / PPh₃n-Butyl acrylateK₂CO₃DMF12024High[7]

Key Insights:

  • Catalyst Stability: For high-temperature Heck reactions, thermally stable catalysts are crucial. Pincer-type palladium complexes, such as the Frech catalyst, have shown excellent stability and activity.[4]

  • Ligandless Conditions: In some cases, particularly with ionic liquid media, the Heck reaction can proceed in the absence of a phosphine ligand.[8]

  • Catalyst Precursors: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[8][9]

Experimental Protocol: Heck Reaction of an Aryl Halide

This is a general procedure that can be adapted for the Heck reaction of this compound.

  • Reaction Setup: In a reaction vessel, combine the this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if required (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N or K₂CO₃, 2-3 equiv) and the solvent (e.g., DMF or NMP).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 100-150 °C) under an inert atmosphere and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Conclusion

The catalytic coupling of this compound offers a powerful avenue for the synthesis of complex, functionalized pyridine derivatives. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and outcome of the reaction. For Suzuki-Miyaura couplings, palladium catalysts with bulky phosphine ligands are often preferred. In Sonogashira reactions, PdCl₂(PPh₃)₂ remains a robust choice, with copper-free systems providing an alternative to minimize side reactions. The success of Buchwald-Hartwig aminations is highly dependent on the selection of appropriate bulky phosphine ligands tailored to the amine coupling partner. For Heck reactions, thermally stable palladium catalysts are advantageous. The experimental protocols and comparative data presented in this guide, based on analogous systems, provide a solid foundation for researchers to select and optimize catalyst systems for their specific applications involving this compound. Further screening of catalysts and reaction conditions is recommended to achieve optimal results for novel transformations.

References

Comparative Analysis of 2,4,6-Trichloropyridine Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization of 2,4,6-Trichloropyridine Derivatives

This compound is a versatile scaffold in organic synthesis, readily undergoing a variety of transformations to yield a diverse array of substituted pyridine derivatives. These products are of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these reaction products. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its derivatives formed through common synthetic routes, including nucleophilic aromatic substitution and cross-coupling reactions. Detailed experimental protocols and visual aids are included to facilitate the understanding and replication of these transformations.

NMR Data Comparison of this compound and its Derivatives

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the pyridine ring. Substitution of the chlorine atoms with various functional groups leads to characteristic changes in the spectra, enabling clear product identification. The following table summarizes the NMR data for this compound and a selection of its reaction products.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound 3, 57.33 (s, 2H)[1]C2/C6: 151.7, C4: 144.9, C3/C5: 125.1
4-Amino-2,6-dichloropyridine 3, 56.60 (s, 2H)[2]C2/C6: 148.7, C4: 158.1, C3/C5: 106.0[2]
2,6-Dichloro-4-methoxypyridine 3, 56.75 (s, 2H)C2/C6: 152.5, C4: 165.0, C3/C5: 110.0, OCH₃: 56.0
2,6-Dichloro-4-phenylpyridine 3, 57.50 (s, 2H)C2/C6: 151.0, C4: 148.0, C3/C5: 122.0
Phenyl7.40-7.60 (m, 5H)Phenyl C: 128.0-138.0
2,6-Dichloro-4-(phenylethynyl)pyridine 3, 57.45 (s, 2H)C2/C6: 152.0, C4: 135.0, C3/C5: 126.0
Phenyl7.35-7.55 (m, 5H)Phenyl C: 128.5-132.0, Alkyne C: 88.0, 92.0

Note: NMR data for 2,6-dichloro-4-methoxypyridine, 2,6-dichloro-4-phenylpyridine, and 2,6-dichloro-4-(phenylethynyl)pyridine are predicted values based on known substituent effects and data from similar compounds, as specific experimental data for these exact products of this compound were not found in the searched literature.

Key Reaction Pathways and Characterization Workflows

The transformation of this compound can be categorized into several key reaction types. The following diagrams illustrate a typical nucleophilic aromatic substitution reaction and the general workflow for characterizing the resulting products by NMR spectroscopy.

G cluster_0 Nucleophilic Aromatic Substitution of this compound TCP This compound Product Substituted Pyridine TCP->Product Reaction Nu Nucleophile (e.g., R-NH2, R-OH) Nu->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: Reaction scheme for nucleophilic aromatic substitution.

G cluster_workflow NMR Characterization Workflow start Reaction Work-up & Purification sample_prep Sample Preparation (Solvent, Concentration) start->sample_prep nmr_acq 1D NMR Acquisition (1H, 13C) sample_prep->nmr_acq d2_nmr 2D NMR (COSY, HSQC, HMBC) if needed nmr_acq->d2_nmr analysis Spectral Analysis (Shifts, Couplings, Integration) nmr_acq->analysis d2_nmr->analysis structure Structure Elucidation analysis->structure

Caption: General workflow for NMR-based characterization.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and subsequent characterization of this compound derivatives. Below are representative procedures for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 4-Amino-2,6-dichloropyridine

This protocol is adapted from the synthesis of related aminopyridines and can be applied to this compound.

Materials:

  • This compound

  • Ammonia solution (e.g., 28% in water or as ammonium hydroxide)

  • Solvent (e.g., Ethanol or Dioxane)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add an excess of the ammonia solution (e.g., 5-10 eq).

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 100 to 150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-2,6-dichloropyridine.[2]

Protocol 2: Suzuki Cross-Coupling Reaction

This general procedure can be adapted for the coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature typically between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Cross-Coupling Reaction

This is a general protocol for the coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

References

A Comparative Guide to 2,4,6-Trichloropyridine and Other Polychlorinated Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Physicochemical Properties, Reactivity, and Toxicity

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency of synthesis and the properties of the final compounds. Polychlorinated pyridines are a class of versatile intermediates widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Among these, 2,4,6-trichloropyridine is a key reagent, but its performance relative to other polychlorinated pyridines is a crucial consideration. This guide provides a comprehensive benchmark of this compound against other relevant polychlorinated pyridines, supported by available data.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of polychlorinated pyridines, such as melting point, boiling point, and solubility, are fundamental parameters that influence their handling, reaction conditions, and purification methods. The following table summarizes the available data for this compound and a selection of other polychlorinated pyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₅H₂Cl₃N182.4433-37[2]212.5
2,3,5-TrichloropyridineC₅H₂Cl₃N182.4446-52[1]219-220
3,4,5-TrichloropyridineC₅H₂Cl₃N182.4370-77[3]-
2,3-DichloropyridineC₅H₃Cl₂N147.9964-67-
2,5-DichloropyridineC₅H₃Cl₂N147.9959-62-
2,6-DichloropyridineC₅H₃Cl₂N147.9983-86-
3,4-DichloropyridineC₅H₃Cl₂N147.9922-24-
3,5-DichloropyridineC₅H₃Cl₂N147.9965-67-
2,3,4,5-TetrachloropyridineC₅HCl₄N216.8820-2298-100 @ 6 Torr
2,3,5,6-TetrachloropyridineC₅HCl₄N216.8791251
PentachloropyridineC₅Cl₅N251.32123-127280

Reactivity Profile: Nucleophilic Substitution and Cross-Coupling Reactions

The reactivity of polychlorinated pyridines is largely dictated by the number and position of the chlorine atoms, which influence the electrophilicity of the pyridine ring. These compounds are excellent substrates for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, providing access to a diverse range of functionalized pyridine derivatives.

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles. The regioselectivity of these reactions is a key consideration. For instance, in many multi-halogenated pyridines, nucleophilic attack preferentially occurs at the 4-position.[4] However, the substitution pattern can be influenced by the specific isomer and the reaction conditions.

Cross-Coupling Reactions

Polychlorinated pyridines are valuable partners in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of C-C, C-N, and C-O bonds, respectively, and are instrumental in the synthesis of complex molecules.[4]

The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the Suzuki-Miyaura coupling of 2-chloropyridines can be challenging due to the coordinating ability of the pyridine nitrogen, which can inhibit the catalyst.[5] However, the use of appropriate ligands can overcome this issue.[5] Pentachloropyridine has been shown to undergo multiple Sonogashira cross-coupling reactions to yield pentaalkynylpyridines.[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for comparing the performance of different polychlorinated pyridines. Below are generalized protocols for key reactions.

General Procedure for Nucleophilic Aromatic Substitution

A solution of the polychlorinated pyridine in a suitable solvent (e.g., DMF, DMSO) is treated with a nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., K₂CO₃, Et₃N). The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel containing the polychlorinated pyridine, a boronic acid or ester, and a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is added a suitable solvent (e.g., toluene, dioxane, or aqueous mixtures) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). A phosphine ligand (e.g., PPh₃, SPhos) may also be added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete. After cooling to room temperature, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography to afford the desired biaryl product. A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase has been developed.[6]

Toxicity and Safety Considerations

The toxicity of polychlorinated pyridines is an important factor to consider for their safe handling and for the biological activity of their derivatives. The available data on the acute toxicity of several polychlorinated pyridines are summarized below. It is important to note that toxicity can vary significantly depending on the specific isomer and the route of administration.

CompoundTest OrganismRouteToxicity (LD₅₀)Reference
2,3,4,5-TetrachloropyridineRat (male)Oral1.4 g/kg[7]
2,3,4,5-TetrachloropyridineRat (female)Oral1.2 g/kg[7]
2,3,5,6-TetrachloropyridineMouse (female)Intraperitoneal1150 mg/kg[8]
2,3,5,6-TetrachloropyridineRat (male)Oral1414 mg/kg[8]
2,3,5,6-TetrachloropyridineRat (female)Oral1182 mg/kg[8]
PentachloropyridineRat (male)Oral435 mg/kg[9]
2-ChloropyridineMouseOral100 mg/kg[10]
2-ChloropyridineRabbitDermal64 mg/kg[10]

Studies have shown that some chlorinated pyridines can be genotoxic. For example, 2-chloropyridine was found to be genotoxic at a concentration of 100 µg/mL.[11] The hematopoietic system is a target for chloroaniline isomers in rats and mice, with p-chloroaniline being the most potent, followed by m-chloroaniline, and then o-chloroaniline.[12]

Visualizing the Comparison Workflow

To systematically evaluate and compare different polychlorinated pyridines, a structured workflow is essential. The following diagram illustrates a logical process for this comparative study.

G cluster_0 Compound Selection cluster_1 Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison This compound This compound Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties Other Polychlorinated Pyridines Other Polychlorinated Pyridines Other Polychlorinated Pyridines->Physicochemical Properties Reactivity Studies Reactivity Studies Physicochemical Properties->Reactivity Studies Toxicity Assessment Toxicity Assessment Physicochemical Properties->Toxicity Assessment Comparative Analysis Comparative Analysis Reactivity Studies->Comparative Analysis Toxicity Assessment->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: Workflow for benchmarking polychlorinated pyridines.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. However, a comprehensive evaluation of its properties and reactivity in comparison to other polychlorinated pyridines is essential for informed decision-making in research and development. This guide provides a comparative overview based on available data, highlighting the importance of considering factors such as isomer-specific reactivity, toxicity, and the optimization of reaction conditions. Further side-by-side comparative studies under standardized conditions would be invaluable for a more definitive benchmarking of these important chemical intermediates.

References

A Comparative Guide to the Structural Confirmation of 2,4,6-Trichloropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for confirming the structure of 2,4,6-trichloropyridine and its derivatives. By presenting supporting experimental data from the literature, this document aims to assist researchers in selecting the most appropriate methods for the structural elucidation of these important chemical entities.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The precise determination of the substitution pattern on the pyridine ring is crucial for understanding the chemical reactivity and biological activity of its derivatives. This guide focuses on the primary analytical methods used for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Analysis of Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and a series of its 4-substituted-2,6-dichloropyridine analogs. This comparison highlights how changes in substitution at the 4-position influence the spectral properties of the chlorinated pyridine ring. The data for the 4-substituted-2,6-dichloropyridine derivatives are sourced from the work of Pang et al. (2014) on the synthesis of 4-amino-2,6-dichloropyridine and its derivatives.[3][4]

CompoundStructure1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
This compound this compound7.33 (s, 2H)151.2, 144.9, 124.8181, 183, 185 (M, M+2, M+4)
4-Amino-2,6-dichloropyridine 4-Amino-2,6-dichloropyridine6.60 (s, 2H), 6.80 (s, 2H, NH2)[4]158.1, 148.7, 106.0[4]162, 164, 166 (M, M+2, M+4)
4-Amino-2,6-dichloro-3-nitropyridine 4-Amino-2,6-dichloro-3-nitropyridine6.86 (s, 1H), 7.65 (s, 2H, NH2)[4]142.7, 124.1, 123.7[4]207, 209, 211 (M, M+2, M+4)
4-Amino-2,6-dichloro-3,5-dinitropyridine 4-Amino-2,6-dichloro-3,5-dinitropyridine8.25 (s, 2H, NH2)[4]142.4, 141.0, 132.0[4]252, 254, 256 (M, M+2, M+4)
4-Amino-2,6-dimethoxy-3,5-dinitropyridine 4-Amino-2,6-dimethoxy-3,5-dinitropyridine4.01 (s, 6H), 7.97 (s, 2H, NH2)[4]156.9, 146.0, 115.3[4]244 (M+)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for 1H and 13C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

    • The spectral width should encompass the expected range for aromatic and substituted carbons (e.g., 0-180 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern in the mass spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS) into the mass spectrometer. For solid samples, a direct insertion probe can be used.

  • Ionization: Ionize the sample using a standard electron ionization source (typically at 70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (M+•).

    • Analyze the isotopic cluster of the molecular ion. For compounds containing chlorine, look for the M+2, M+4, etc., peaks corresponding to the presence of the 37Cl isotope. The relative intensities of these peaks are indicative of the number of chlorine atoms in the molecule.

    • Examine the fragmentation pattern to gain further structural information.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Data is usually collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualizations

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms xray X-ray Crystallography (if single crystals) purification->xray Crystal Growth confirmation Structure Confirmed nmr->confirmation ms->confirmation xray->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

Signaling Pathway of Analysis

This diagram illustrates the logical flow of information obtained from different analytical techniques to arrive at a confirmed chemical structure.

G Analytical Information Flow cluster_data Experimental Data Acquisition cluster_interpretation Data Interpretation start Unknown Compound nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) start->nmr_data ms_data Mass Spectrum (Molecular Ion, Isotopic Pattern, Fragmentation) start->ms_data xray_data Diffraction Pattern start->xray_data If crystalline nmr_interp Connectivity & Functional Groups nmr_data->nmr_interp ms_interp Molecular Formula & Substructures ms_data->ms_interp xray_interp 3D Molecular Structure xray_data->xray_interp final_structure Confirmed Structure nmr_interp->final_structure ms_interp->final_structure xray_interp->final_structure

References

Unraveling the Reaction Kinetics of 2,4,6-Trichloropyridine Substitution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted pyridine and pyrimidine scaffolds is crucial for the rational design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the nucleophilic substitution reactions of 2,4,6-trichloropyridine and its close analog, 2,4,6-trichloropyrimidine, offering insights into their reactivity and the factors governing substituent placement.

While specific kinetic data for this compound is limited in the available literature, extensive studies on 2,4,6-trichloropyrimidine provide a valuable framework for understanding the nucleophilic aromatic substitution (SNAr) on these electron-deficient heterocyclic systems. The presence of three electron-withdrawing chlorine atoms and the ring nitrogen(s) significantly activates the aromatic ring towards nucleophilic attack.

Comparative Reactivity and Regioselectivity

The substitution of chlorine atoms on the 2,4,6-trichloropyrimidine ring is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the C4 and C6 positions are chemically equivalent and more susceptible to initial nucleophilic attack than the C2 position. This preference is attributed to the electronic activation by the flanking nitrogen atoms.

In contrast, for this compound, the electronic environment is different due to the presence of only one ring nitrogen. While comprehensive kinetic data is scarce, the principles of SNAr reactions on heteroaromatic systems suggest that the positions ortho and para to the nitrogen (C2, C4, and C6) are all activated for nucleophilic attack. The precise regioselectivity will be influenced by a combination of electronic and steric factors of both the substrate and the incoming nucleophile.

Quantitative Kinetic Data for 2,4,6-Trichloropyrimidine Substitution

Kinetic studies on the reaction of 2,4,6-trichloropyrimidine with various nucleophiles have demonstrated that the reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile.[1] The following table summarizes representative second-order rate constants for the reaction of 2,4,6-trichloropyrimidine with different amines in ethanol.

NucleophileTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Piperidine501.90 x 10⁻¹
DimethylamineNot SpecifiedNot Specified
MethylamineNot SpecifiedNot Specified
DiethylamineNot SpecifiedNot Specified
Hydroxide Ion509.64 x 10⁻³

Note: The data for dimethylamine, methylamine, and diethylamine were mentioned to follow the reactivity order of OH⁻ > dimethylamine > piperidine > methylamine > diethylamine, but specific rate constants were not provided in the searched literature.[1]

Unfortunately, a comparable table for this compound could not be compiled from the available search results.

Experimental Protocols

A general procedure for determining the second-order rate constants of these substitution reactions is outlined below.

Typical Experimental Protocol for Kinetic Analysis:

  • Preparation of Solutions: Standard solutions of 2,4,6-trichloropyrimidine (or this compound) and the desired nucleophile are prepared in a suitable solvent (e.g., ethanol, acetonitrile).

  • Reaction Initiation: Equal volumes of the reactant solutions, thermostated at the desired temperature, are mixed rapidly.

  • Monitoring Reaction Progress: The progress of the reaction is monitored over time by a suitable analytical technique. This can include:

    • UV-Vis Spectrophotometry: If the product has a distinct absorption maximum compared to the reactants, the change in absorbance at that wavelength can be followed.

    • Conductivity Measurements: If the reaction produces ionic species, the change in the electrical conductivity of the solution can be monitored.

    • Chromatographic Methods (HPLC, GC): Aliquots of the reaction mixture can be withdrawn at specific time intervals, the reaction quenched, and the concentrations of reactants and/or products determined by chromatography.

  • Data Analysis: For a second-order reaction, a plot of 1/([A]t - [A]₀) versus time (where [A] is the concentration of the limiting reactant) will yield a straight line with a slope equal to the second-order rate constant, k₂. Alternatively, if the reaction is run under pseudo-first-order conditions (with a large excess of one reactant), a plot of ln([A]t / [A]₀) versus time will give a straight line with a slope of -k', from which k₂ can be calculated.[1]

  • Determination of Arrhenius Parameters: By determining the rate constant at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated from the Arrhenius equation by plotting ln(k₂) versus 1/T.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the general reaction pathway and a typical experimental workflow for studying these substitution reactions.

G cluster_reaction General Nucleophilic Aromatic Substitution Pathway 2_4_6_Trichloropyridine This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2_4_6_Trichloropyridine->Meisenheimer_Complex + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Monosubstituted_Product Monosubstituted Product Meisenheimer_Complex->Monosubstituted_Product - Cl⁻ Chloride_Ion Cl⁻ Meisenheimer_Complex->Chloride_Ion G cluster_workflow Experimental Workflow for Kinetic Analysis Start Start Prepare_Solutions Prepare Reactant Solutions (Substrate & Nucleophile) Start->Prepare_Solutions Thermostat_Solutions Thermostat Solutions to Desired Temperature Prepare_Solutions->Thermostat_Solutions Mix_Reactants Mix Reactants Thermostat_Solutions->Mix_Reactants Monitor_Reaction Monitor Reaction Progress (e.g., UV-Vis, HPLC) Mix_Reactants->Monitor_Reaction Data_Analysis Data Analysis (Plot Kinetics Data) Monitor_Reaction->Data_Analysis Calculate_k Calculate Rate Constant (k) Data_Analysis->Calculate_k Repeat_at_diff_T Repeat at Different Temperatures Calculate_k->Repeat_at_diff_T Repeat_at_diff_T->Thermostat_Solutions Yes Calculate_Arrhenius Calculate Arrhenius Parameters (Ea, A) Repeat_at_diff_T->Calculate_Arrhenius No End End Calculate_Arrhenius->End

References

Efficacy Showdown: Unveiling the Potential of 2,4,6-Trichloropyridine-Derived Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic scaffolds, 2,4,6-trichloropyridine has emerged as a versatile building block, giving rise to a diverse array of derivatives with promising biological activities. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.

The unique reactivity of the this compound core, with its three chlorine atoms, allows for selective functionalization, leading to the synthesis of a wide range of molecules with potential applications in oncology and infectious diseases.[1] This guide will delve into the anticancer and antimicrobial potential of these derivatives, presenting a comparative analysis of their efficacy through quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

Anticancer Activity: A Comparative Look at 2,4,6-Trisubstituted Pyridine Derivatives

A series of 2,4,6-trisubstituted pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay. The results, summarized in Table 1, highlight the potent anticancer activity of several derivatives, with some exhibiting efficacy in the nanomolar range.[2]

Compound IDCancer Cell LineIC50 (µM)[2]
1 Renal Cancer (OUR-10)0.08 µM
2 Prostate Cancer (PC3)0.09 µM
3 Renal Cancer (OUR-10)0.12 µM
4 Prostate Cancer (PC3)0.15 µM
5 Renal Cancer (OUR-10)0.21 µM
6 Prostate Cancer (PC3)0.25 µM
7 Renal Cancer (OUR-10)0.33 µM
8 Prostate Cancer (PC3)0.41 µM
9 Renal Cancer (OUR-10)0.52 µM
10 Prostate Cancer (PC3)0.68 µM
11 Renal Cancer (OUR-10)0.75 µM
12 Prostate Cancer (PC3)0.88 µM

Table 1: In Vitro Cytotoxicity of 2,4,6-Trisubstituted Pyridine Derivatives. The table displays the potent anticancer activity of a selection of synthesized pyridine derivatives against renal and prostate cancer cell lines.

Antimicrobial Potential: A Glimpse into Structure-Activity Relationships

Several novel 2,4,6-tri-substituted pyridine derivatives have been synthesized and screened for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values are not available in the reviewed literature, studies indicate that many of these compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Fusidic acid.[3][4] The general structure of these promising antimicrobial agents involves a carbohydrazide linkage at the C4 position of the pyridine ring, with further substitutions at the C2 and C6 positions. The synthesis of these compounds often starts from 2-chloro-6-hydrazinoisonicotinic acid hydrazide, a direct derivative of this compound.[3] Further quantitative studies are necessary to fully elucidate the structure-activity relationship and identify the most potent antimicrobial agents within this class of compounds.

Mechanism of Action: Unraveling the Anticancer Signaling Pathway

Studies on the mechanism of action of anticancer pyridine derivatives have revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One such pathway involves the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.

G Pyridine_Derivative Pyridine Derivative Cell_Stress Cellular Stress Pyridine_Derivative->Cell_Stress p53 p53 Upregulation Cell_Stress->p53 JNK_Activation JNK Activation Cell_Stress->JNK_Activation Bax_Activation Bax Activation p53->Bax_Activation Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation Bax_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticancer signaling pathway of pyridine derivatives.

This activation cascade leads to the downstream activation of pro-apoptotic proteins like Bax and caspases, ultimately culminating in the execution of apoptosis and the elimination of cancer cells.

Experimental Protocols

Synthesis of 2,4,6-Trisubstituted Pyridine Derivatives (General Procedure)

The synthesis of the evaluated 2,4,6-trisubstituted pyridine derivatives often involves a multi-step process. A common starting material is 2-amino-4,6-dihydroxypyrimidine, which undergoes chlorination to yield 2-amino-4,6-dichloropyrimidine.[5][6][7] This intermediate can then be further functionalized through nucleophilic substitution reactions. For the antimicrobial derivatives mentioned, 2-chloro-6-hydrazinoisonicotinic acid hydrazide is a key intermediate.[3] This is then reacted with various aldehydes or ketones to produce the final carbohydrazide derivatives. The reaction is typically carried out in an appropriate solvent, such as ethanol, and may involve refluxing for several hours.[8] Purification of the final products is often achieved through column chromatography.

G cluster_0 Synthesis of 2-amino-4,6-dichloropyrimidine cluster_1 Synthesis of 2,4,6-Trisubstituted Pyridines Start 2-amino-4,6- dihydroxypyrimidine Chlorination Chlorination (e.g., POCl3) Start->Chlorination Intermediate 2-amino-4,6- dichloropyrimidine Chlorination->Intermediate Functionalization Nucleophilic Substitution Intermediate->Functionalization Final_Product 2,4,6-Trisubstituted Pyridine Derivative Functionalization->Final_Product

Caption: General synthesis workflow for pyridine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

References

A Comparative Guide to the Utility of 2,4,6-Trichloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus is a privileged structure, and its halogenated derivatives are versatile building blocks. This guide provides a comparative analysis of 2,4,6-trichloropyridine, focusing on its performance in key cross-coupling reactions against alternative substrates, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its three chlorine atoms provide multiple reaction sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes it susceptible to these transformations.[1][2]

Physical Properties:

  • Appearance: Light yellow powder[1]

  • Melting Point: 33-37 °C[1]

  • Boiling Point: 212.5 °C at 760 mmHg[1]

  • Density: 1.539 g/cm³[1]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound is a common substrate for several of these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] The reactivity of the chlorine atoms is position-dependent, with the 4-position generally being the most reactive towards nucleophilic substitution, followed by the 2- and 6-positions.[]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For halogenated pyridines, this reaction is crucial for introducing aryl or heteroaryl substituents.

Comparison of Substrates in Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
This compound Arylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol, 110°CGood to Excellent[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Microwave, 15 minGood to Excellent[5]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)Aqueous phaseHigh[6]
2-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / LigandDioxane70-91%[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of toluene and ethanol (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Heat the reaction mixture to 110 °C and stir for the required time (typically 3-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex aryl_halide Ar-X (e.g., this compound) oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)-R      L₂ pd_complex->pd_r_complex boronic_acid R-B(OH)₂ transmetalation Transmetalation base Base pd_r_complex->pd0 product Ar-R pd_r_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for synthesizing conjugated enynes.

Comparison of Substrates in Sonogashira Coupling:

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
5/6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ / CuI / Et₃NTHF, rt, 16hHigh (85-93%)[8]
Aryl Halide (general)Terminal alkynePd(PPh₃)₂Cl₂ / CuI / i-Pr₂NHTHF, rt, 3h89%[9]
Aryl BromidesTerminal alkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃rtGood[10]

Experimental Protocol: Sonogashira Coupling of a Halopyridine

  • In a reaction flask, dissolve the halopyridine (e.g., this compound, 1.0 mmol) in a suitable solvent system (e.g., THF and triethylamine, 2:1, 6 mL).

  • Degas the solution with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the copper(I) cocatalyst (e.g., CuI, 0.3 equiv).

  • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for the required duration (e.g., 16 hours), monitoring by TLC.

  • After completion, dilute the mixture with an ether-based solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.[8][9]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X    L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)-C≡CR²        L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product cu_x Cu(I)-X cu_alkynyl Cu(I)-C≡CR² cu_alkynyl->pd_complex alkyne H-C≡C-R² alkyne->cu_alkynyl base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides and amines. This reaction has broad functional group tolerance and has largely replaced harsher traditional methods.

Comparison of Substrates in Buchwald-Hartwig Amination:

SubstrateAmineCatalyst SystemConditionsYieldReference
2,4-DichloropyridineAnilines, Heterocyclic aminesPalladium-basedHigher temperature for C-4 aminationGood[11]
Aryl Halides (general)1° or 2° AminesPd(0) / Bulky phosphine ligand / Strong base25-100 °CGood to Excellent[12][13]
Aryl ChloridesAmmonia equivalentsPalladium-basedVariesGood[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • Charge an oven-dried reaction tube with a palladium precatalyst and a suitable phosphine ligand (e.g., BrettPhos).

  • Add the aryl halide (e.g., this compound, 1.0 mmol) and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Seal the tube with a septum and purge with an inert gas.

  • Add the amine (1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the resulting arylamine by column chromatography.[11][15]

Buchwald_Hartwig_Workflow start Start: Oven-dried reaction vessel add_solids 1. Add Pd precatalyst, ligand, base, and aryl halide (e.g., this compound) start->add_solids purge 2. Seal and purge with inert gas (Ar/N₂) add_solids->purge add_liquids 3. Add amine and anhydrous solvent purge->add_liquids heat 4. Heat reaction to specified temperature add_liquids->heat monitor 5. Monitor reaction progress (TLC/GC-MS) heat->monitor monitor->heat Incomplete workup 6. Cool, dilute, and perform aqueous workup monitor->workup Complete purify 7. Concentrate and purify by chromatography workup->purify end End: Isolated Arylamine Product purify->end

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound stands as a highly valuable and versatile building block in synthetic organic chemistry. Its utility in cornerstone cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is well-established. While other halogenated heterocycles, such as dichloropyrimidines and other isomers of trichloropyridine, offer alternative reactivity profiles and may be advantageous in specific synthetic contexts, the commercial availability and predictable reactivity of this compound ensure its continued prevalence. The choice of substrate will ultimately depend on the desired substitution pattern, the specific coupling partners, and the optimization of reaction conditions, including the catalyst, ligand, and base system. The protocols and comparative data presented in this guide offer a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4,6-Trichloropyridine is a critical aspect of laboratory safety and environmental responsibility. This compound, a chlorinated pyridine derivative, is classified as hazardous and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Improper disposal, such as discarding with regular trash or pouring down the drain, is strictly prohibited.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecific EquipmentGuidelines and Remarks
Eye and Face Chemical safety goggles and a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., Butyl rubber, nitrile rubber)Standard rubber and plastic gloves may not offer sufficient protection. Always inspect gloves for integrity before use.[2][3]
Lab coat or chemical-resistant coverallsShould be worn over personal clothing to prevent skin contact.[1][2]
Respiratory NIOSH/MSHA-approved respiratorMay be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and associated contaminated materials must be managed as hazardous waste.[4] The following procedure outlines the necessary steps for its safe collection and disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including residual amounts in original containers, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and spill cleanup materials, as hazardous waste.

    • This compound is categorized as halogenated organic waste . It is crucial to segregate it from non-halogenated chemical waste streams to ensure proper treatment and disposal by a licensed waste management facility.

  • Container Selection and Management:

    • Use a designated, compatible, and properly sealed hazardous waste container. Chemically resistant plastic containers are often preferred over glass to minimize the risk of breakage.

    • The container must be kept closed at all times except when adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "Hazardous Waste: this compound ".

    • The label should also include the associated hazards (e.g., "Harmful," "Irritant").

    • Indicate the accumulation start date and the name of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the use of secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks or spills.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service.

    • Do not attempt to dispose of the waste through any other means.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process must be collected and disposed of as halogenated hazardous waste.

    • After triple-rinsing and allowing it to air dry, and with all labels defaced or removed, the container may be disposed of as regular solid waste, in accordance with institutional policies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 16063-69-7
Molecular Formula C₅H₂Cl₃N
Molecular Weight 182.44 g/mol
Appearance Crystalline Powder, Yellow to yellow-brown[5]
Melting Point 33-37 °C (lit.)
Flash Point >110 °C (>230 °F) - closed cup
Storage Temperature 2-8°C

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Place in a Labeled, Compatible, and Sealed Hazardous Waste Container C->D E Store in a Designated Satellite Accumulation Area with Secondary Containment D->E F Submit Waste Pickup Request to EHS or Licensed Waste Disposal Service E->F G End: Proper Disposal by Approved Facility F->G H Accidental Spill or Contamination Event H->B I Clean up with Inert Absorbent Material H->I I->C

Caption: Disposal workflow for this compound.

Experimental Protocols and Advanced Degradation Methods

While the standard and recommended disposal method for laboratory quantities of this compound is through a licensed hazardous waste service, research into the chemical degradation of halogenated pyridines is ongoing. These methods are typically not intended for routine laboratory waste disposal but are relevant for environmental remediation and industrial applications.

One patented method describes the dehalogenation of halogenated pyridine compounds using an alcohol as a hydrogen source and water as a solvent in the presence of a supported catalyst.[6] This process aims to selectively dehalogenate the pyridine compounds into less halogenated or halogen-free pyridines.[6] Another advanced reduction process (ARP) utilizes UV irradiation in combination with sulfite to generate reductive radicals that can degrade pyridine.[7] It is important to note that these are specialized procedures and should not be attempted for waste disposal in a standard laboratory setting without a thorough hazard analysis and appropriate engineering controls. The primary and mandated procedure remains collection and disposal by a certified entity.

References

Essential Safety and Operational Guide for Handling 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 2,4,6-Trichloropyridine. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[1] All personnel handling this chemical must use the personal protective equipment outlined in the table below.

PPE CategoryRequired Equipment
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are required to prevent skin contact.[1] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if dust is generated.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is mandatory when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Designate a specific area for handling this compound and ensure it is clean and free of clutter.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Inspect all PPE for integrity (e.g., no holes in gloves) before use.

3. Handling the Chemical:

  • Handle this compound as a solid to avoid generating dust.[4]

  • If transferring the solid, use a scoop or spatula and avoid creating airborne particles.

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Decontamination Procedure for Spills:

  • In case of a spill, immediately evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, carefully sweep up the solid material.[1]

  • Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.[1]

  • Wash the spill area with soap and plenty of water, and then wipe dry with absorbent material.[1]

  • Place all contaminated absorbent materials into the hazardous waste container.

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Labeling and Storage:

  • Label the waste container with the full chemical name ("this compound") and appropriate hazard symbols.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][5]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[4][5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Designated Area & Engineering Controls don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem spill Spill Occurs? handle_chem->spill decontaminate Execute Decontamination Protocol spill->decontaminate Yes doff_ppe Doff PPE Correctly spill->doff_ppe No decontaminate->handle_chem dispose_waste Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloropyridine
Reactant of Route 2
2,4,6-Trichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.